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Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate Documentation Hub

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  • Product: Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate
  • CAS: 1858264-22-8

Core Science & Biosynthesis

Foundational

A Strategic In Vitro Pharmacological Interrogation of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate: A Technical Guide for Preclinical Discovery

This guide provides a comprehensive framework for the initial in vitro pharmacological evaluation of the novel chemical entity, Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate. The strategic approach detailed herein...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the initial in vitro pharmacological evaluation of the novel chemical entity, Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate. The strategic approach detailed herein is informed by the well-documented and diverse biological activities of both the indazole and 2-cyanoacrylate scaffolds, which are integral components of this molecule's architecture.[1][2][3][4] Given the absence of specific pharmacological data for this compound, this document serves as a robust, logic-driven roadmap for researchers and drug development professionals to systematically uncover its therapeutic potential.

The indazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The 2-cyanoacrylate moiety is also a versatile pharmacophore known for its biological activities.[3][4] The combination of these two pharmacores in Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate necessitates a multi-faceted screening approach to comprehensively assess its bioactivity profile.

This guide is structured as a tiered screening cascade, commencing with foundational cytotoxicity assessments to establish a therapeutic window, followed by a series of targeted assays to probe for specific anticancer, anti-inflammatory, and antimicrobial activities. This strategic funneling approach ensures a resource-efficient and scientifically rigorous evaluation, allowing for early and informed decision-making in the drug discovery pipeline.

Part 1: Foundational Cytotoxicity Profiling

A critical initial step in the evaluation of any novel compound is to determine its inherent cytotoxicity against both cancerous and non-cancerous cell lines. This establishes the concentration range for subsequent, more specific biological assays and provides a preliminary indication of the compound's therapeutic index.

Rationale for Cytotoxicity Assessment

The primary objective is to quantify the concentration of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate that induces 50% inhibition of cell viability (IC50). This is a crucial parameter for gauging the compound's potency and for designing future experiments. We will employ two robust and widely accepted colorimetric assays: the MTT and XTT assays. These assays measure the metabolic activity of viable cells, which is directly proportional to the number of living cells.

Experimental Workflow: Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Cancer & Normal lines) cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep 3. Compound Dilution (Serial dilutions) treatment 4. Cell Treatment (24, 48, 72h incubation) compound_prep->treatment add_reagent 5. Add MTT/XTT Reagent treatment->add_reagent incubation 6. Incubation add_reagent->incubation solubilization 7. Solubilization (MTT) incubation->solubilization MTT Assay Only read_absorbance 8. Read Absorbance incubation->read_absorbance XTT Assay solubilization->read_absorbance calc_viability 9. Calculate % Viability read_absorbance->calc_viability plot_curve 10. Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 11. Determine IC50 plot_curve->calc_ic50

Caption: General workflow for in vitro cytotoxicity screening.

Detailed Protocols

1.3.1. Cell Lines

  • Cancer Cell Lines: A diverse panel is recommended, such as:

    • MCF-7 (Breast adenocarcinoma)

    • A549 (Lung carcinoma)

    • HCT116 (Colon carcinoma)

    • PC-3 (Prostate cancer)

  • Non-Cancerous Cell Line:

    • HEK293 (Human embryonic kidney) or MRC-5 (Human fetal lung fibroblast) to assess selectivity.

1.3.2. MTT Assay Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate (e.g., 0.1 to 100 µM) and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

1.3.3. XTT Assay Protocol

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance of the formazan product at 450-500 nm.

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Expected Data Presentation
Cell LineAssayIncubation Time (h)IC50 (µM)Selectivity Index (SI)¹
MCF-7MTT48To be determinedTo be determined
A549MTT48To be determinedTo be determined
HCT116XTT48To be determinedTo be determined
PC-3XTT48To be determinedTo be determined
HEK293MTT48To be determinedN/A

¹Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Part 2: Anticancer Activity Evaluation

Should the foundational cytotoxicity screening reveal potent and selective activity against cancer cell lines, a more in-depth investigation into the compound's anticancer mechanism is warranted. A primary focus for indazole derivatives has been the inhibition of protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.

Rationale for Kinase Inhibition Screening

Many indazole-containing compounds have been identified as potent kinase inhibitors.[5] Therefore, a logical next step is to screen Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate against a panel of cancer-relevant kinases. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[6] It is a universal assay applicable to a wide range of kinases.[6]

Experimental Workflow: Kinase Inhibition Assay

Kinase_Inhibition_Workflow cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis setup 1. Set up Kinase Reaction (Kinase, Substrate, Buffer) add_compound 2. Add Test Compound (or Vehicle Control) setup->add_compound add_atp 3. Initiate Reaction with ATP add_compound->add_atp incubation 4. Incubate add_atp->incubation add_reagent1 5. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) incubation->add_reagent1 incubation1 6. Incubate (40 min) add_reagent1->incubation1 add_reagent2 7. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubation1->add_reagent2 incubation2 8. Incubate (30-60 min) add_reagent2->incubation2 read_luminescence 9. Read Luminescence incubation2->read_luminescence calc_inhibition 10. Calculate % Inhibition read_luminescence->calc_inhibition plot_curve 11. Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 12. Determine IC50 plot_curve->calc_ic50

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Detailed Protocol: ADP-Glo™ Kinase Assay
  • Kinase Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and reaction buffer.

  • Compound Addition: Add varying concentrations of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate. Include a positive control inhibitor and a vehicle control.

  • Reaction Initiation: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Suggested Kinase Panel

A targeted panel of kinases implicated in the cell lines that showed sensitivity in the cytotoxicity screen is recommended. A potential starting panel could include:

  • Tyrosine Kinases: EGFR, VEGFR2, PDGFRβ, c-Met

  • Serine/Threonine Kinases: CDK2/cyclin A, Aurora A, AKT1, BRAF

Expected Data Presentation
Kinase TargetIC50 (µM)
EGFRTo be determined
VEGFR2To be determined
CDK2/cyclin ATo be determined
Aurora ATo be determined

Part 3: Anti-inflammatory Activity Screening

The indazole scaffold is also a well-known pharmacophore in the development of anti-inflammatory agents.[2] Therefore, it is prudent to investigate the potential of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate to modulate key inflammatory pathways.

Rationale for Anti-inflammatory Assays

A key event in inflammation is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS).[7][8][9] The Griess assay provides a simple and sensitive colorimetric method to measure nitrite, a stable and nonvolatile breakdown product of NO.[7][8][9] Additionally, cyclooxygenase (COX) enzymes are critical mediators of inflammation, and their inhibition is a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs).[8][10]

Experimental Workflow: Nitric Oxide Production Assay

NO_Production_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis macrophage_culture 1. Culture RAW 264.7 Macrophages cell_seeding 2. Seed Cells (96-well plate) macrophage_culture->cell_seeding add_compound 3. Add Test Compound cell_seeding->add_compound add_lps 4. Stimulate with LPS add_compound->add_lps incubation 5. Incubate (24h) add_lps->incubation collect_supernatant 6. Collect Supernatant incubation->collect_supernatant add_griess 7. Add Griess Reagent collect_supernatant->add_griess incubation_griess 8. Incubate (10 min) add_griess->incubation_griess read_absorbance 9. Read Absorbance (540 nm) incubation_griess->read_absorbance calc_nitrite 11. Calculate Nitrite Conc. read_absorbance->calc_nitrite nitrite_std_curve 10. Generate Nitrite Standard Curve nitrite_std_curve->calc_nitrite calc_inhibition 12. Calculate % NO Inhibition calc_nitrite->calc_inhibition

Caption: Workflow for the lipopolysaccharide (LPS)-induced nitric oxide (NO) production assay in macrophages.

Detailed Protocols

3.3.1. Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Culture RAW 264.7 murine macrophages.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with non-toxic concentrations of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS and incubate for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant.

  • Griess Reaction: Add 50 µL of Griess reagent to the supernatant and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

3.3.2. COX-1/COX-2 Inhibition Assay

A commercially available COX inhibitor screening assay kit can be used to determine the IC50 values for both COX-1 and COX-2 isoforms. These assays typically measure the peroxidase activity of the COX enzymes.

Expected Data Presentation
AssayIC50 (µM)
NO Production InhibitionTo be determined
COX-1 InhibitionTo be determined
COX-2 InhibitionTo be determined
COX-2 Selectivity Index ²To be determined

²COX-2 Selectivity Index = IC50 (COX-1) / IC50 (COX-2).

Part 4: Antimicrobial Activity Screening

The indazole moiety is also present in some antimicrobial agents.[11] A preliminary screening for antibacterial and antifungal activity is therefore a valuable component of the initial pharmacological assessment.

Rationale for Antimicrobial Assays

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13] The minimum bactericidal concentration (MBC) is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[12][13] These are standard parameters for quantifying the antimicrobial potency of a compound.

Experimental Workflow: MIC and MBC Determination

Antimicrobial_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination compound_dilution 1. Serial Dilution of Compound inoculation 2. Inoculate with Microorganism compound_dilution->inoculation incubation 3. Incubate (18-24h) inoculation->incubation read_mic 4. Determine MIC (Lowest concentration with no visible growth) incubation->read_mic subculture 5. Subculture from Clear Wells (onto drug-free agar) read_mic->subculture incubation_agar 6. Incubate Agar Plates subculture->incubation_agar read_mbc 7. Determine MBC (Lowest concentration with ≥99.9% killing) incubation_agar->read_mbc

Caption: Workflow for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

Detailed Protocol: Broth Microdilution for MIC
  • Compound Dilution: Perform a two-fold serial dilution of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate in a 96-well plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., ~5 x 10⁵ CFU/mL).

  • Inoculation: Add the inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Detailed Protocol: MBC Determination
  • Subculturing: Following MIC determination, take an aliquot from the wells showing no visible growth and plate it onto drug-free agar.

  • Incubation: Incubate the agar plates.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Suggested Microbial Strains
  • Gram-positive Bacteria: Staphylococcus aureus, Bacillus subtilis

  • Gram-negative Bacteria: Escherichia coli, Pseudomonas aeruginosa

  • Fungi: Candida albicans, Aspergillus niger

Expected Data Presentation
MicroorganismMIC (µg/mL)MBC (µg/mL)
S. aureusTo be determinedTo be determined
E. coliTo be determinedTo be determined
C. albicansTo be determinedTo be determined

Conclusion

This technical guide outlines a systematic and comprehensive in vitro pharmacological screening strategy for Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate. By following this tiered approach, from broad cytotoxicity profiling to more specific anticancer, anti-inflammatory, and antimicrobial assays, researchers can efficiently and effectively elucidate the bioactivity profile of this novel compound. The data generated from these studies will be instrumental in guiding future lead optimization efforts and in vivo efficacy studies, ultimately determining the therapeutic potential of this promising chemical entity.

References

  • (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential. Available at: [Link]

  • In vivo biological evaluation of sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate as anticancer agent. Available at: [Link]

  • (Z)-Ethyl 2-cyano-3-(1H-imidazol-2-yl)acrylate. Available at: [Link]

  • Pharmacological properties of derivatives with indazole scaffold - ResearchGate. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. Available at: [Link]

  • Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates | Request PDF - ResearchGate. Available at: [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - MDPI. Available at: [Link]

  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services - Antiviral - Creative Diagnostics. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. Available at: [Link]

  • MIC/MBC Testing | International and Accredited Lab. Available at: [Link]

  • Cyanobacteria as Natural Therapeutics and Pharmaceutical Potential: Role in Antitumor Activity and as Nanovectors - MDPI. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing - Pacific BioLabs. Available at: [Link]

  • Publications - Open Library of Bioscience - National Genomics Data Center (CNCB-NGDC). Available at: [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl) - PMC. Available at: [Link]

  • Synthesis, characterization, and screening for the antimicrobial activity of 2-(3-(2-cyano-2-(p-tolylamino)vinyl)-1H-indol-1-yl)-N-arylacetamide derivatives - ResearchGate. Available at: [Link]

  • Determination of minimum inhibitory concentrations - PubMed. Available at: [Link]

  • Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - MDPI. Available at: [Link]

  • Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N 3 -Substituted Amidrazones - MDPI. Available at: [Link]

  • Nitric oxide mediated effect of cyclo-oxygenase inhibitors - eCommons@AKU. Available at: [Link]

  • (Z)-Ethyl 2-cyano-3-(1-phenylethylamino)but-2-enedithioate - Academia.edu. Available at: [Link]

  • Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells - PMC. Available at: [Link]

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - MDPI. Available at: [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Preliminary Toxicity and Safety Profiling of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate

Executive Summary Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate (ECIAP) is a highly specialized synthetic scaffold frequently utilized in the development of targeted covalent inhibitors (TCIs). Featuring a versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate (ECIAP) is a highly specialized synthetic scaffold frequently utilized in the development of targeted covalent inhibitors (TCIs). Featuring a versatile indazole pharmacophore conjugated to a cyanoacrylate moiety, ECIAP serves as a critical intermediate in the design of therapies targeting mutant GTPases, most notably KRAS G12C. While the indazole core anchors the molecule within allosteric binding pockets (such as the Switch II pocket of KRAS), the cyanoacrylate functions as a potent Michael acceptor designed to form an irreversible covalent bond with target nucleophiles. However, this intrinsic electrophilicity presents significant toxicological liabilities. This guide outlines the mechanistic rationale behind ECIAP's toxicity and provides a self-validating framework for its preliminary in vitro safety profiling.

Mechanistic Rationale: The Toxicological Liability of Cyanoacrylates

The fundamental challenge in covalent drug design is balancing target-specific affinity with non-specific electrophilic reactivity. In ECIAP, the β -carbon of the prop-2-enoate system is highly activated by the dual electron-withdrawing effects of the cyano ( −C≡N ) and ethyl ester ( −COOEt ) groups.

Causality of Off-Target Toxicity: While this "push-pull" alkene configuration is essential for rapid covalent ligation to the thiolate of target cysteines (e.g., Cys12 in KRAS G12C), it inherently risks intrinsic Michael acceptor toxicity[1]. If the electrophile is too reactive, it will indiscriminately alkylate off-target cellular thiols. The primary toxicological cascade involves the rapid depletion of intracellular glutathione (GSH). When GSH is depleted via indiscriminate Michael addition, the cell loses its primary antioxidant defense, leading to severe oxidative stress, mitochondrial dysfunction, and ultimately, hepatotoxicity. Furthermore, highly reactive Michael acceptors carry a risk of genotoxicity if they are capable of alkylating DNA bases.

G ECIAP ECIAP Scaffold (Michael Acceptor) Target Target Cysteine (e.g., KRAS G12C) ECIAP->Target Specific Affinity OffTarget Off-Target Thiols (GSH, Proteins) ECIAP->OffTarget Indiscriminate Addition Adduct1 Therapeutic Covalent Adduct Target->Adduct1 Adduct2 Toxic Covalent Adducts OffTarget->Adduct2 Tox Oxidative Stress & Hepatotoxicity Adduct2->Tox GSH Depletion

Diagram 1: Divergent pathways of ECIAP reactivity leading to therapeutic efficacy vs. hepatotoxicity.

Self-Validating Experimental Protocols for Safety Profiling

To systematically de-risk ECIAP and its derivatives, researchers must employ a tiered screening workflow. Every protocol described below is designed as a self-validating system, incorporating specific controls to isolate the exact mechanism of toxicity.

Protocol 1: LC-HRMS Glutathione (GSH) Trapping Assay

Objective: To quantify the intrinsic electrophilic reactivity of ECIAP and identify potential reactive metabolites. Causality: By monitoring the formation of ECIAP-GSH adducts, we can predict the compound's potential to cause oxidative stress in vivo. The use of high-resolution mass spectrometry (LC-HRMS) allows for the specific detection of the neutral loss of 129 Da (pyroglutamic acid), a universal marker for GSH conjugates[2].

Step-by-Step Methodology:

  • Incubation Setup: In a final volume of 500 µL, combine ECIAP (20 µM), GSH (5 mM), and human liver microsomes (HLM, 1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl2​ [2].

  • Self-Validating Control (Critical): Prepare a parallel incubation without the addition of NADPH. Because ECIAP contains a pre-formed Michael acceptor, it will likely form direct GSH adducts. Comparing the +NADPH and -NADPH samples allows you to distinguish between intrinsic direct reactivity (cyanoacrylate addition) and CYP450-mediated reactive metabolite formation (e.g., indazole ring oxidation).

  • Initiation & Quenching: Initiate the metabolic reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes. Quench the reaction by adding 500 µL of ice-cold acetonitrile.

  • Preparation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins. Extract the supernatant for analysis.

  • LC-HRMS Analysis: Subject the supernatant to LC-HRMS in negative ion mode. Monitor for product ions at m/z 272.0888 under in-source collision-induced dissociation (SCID), which corresponds to the deprotonated γ -glutamyl-dehydroalanyl-glycine fragment indicative of GSH trapping[2].

Protocol 2: High-Throughput Hepatotoxicity Screening (HepG2)

Objective: To evaluate the cellular toxicity of ECIAP. Causality: Human HepG2 cells are utilized because they retain many of the endogenous drug-metabolizing enzymes and antioxidant defense mechanisms found in primary hepatocytes, making them a robust in vitro model for drug-induced liver injury (DILI)[3][4].

Step-by-Step Methodology:

  • Cell Seeding: Harvest HepG2 cells (ATCC HB-8065) at 70% confluency. Seed into 96-well plates at a density of 2×104 cells/well in Eagle's Minimum Essential Medium (MEM) supplemented with 10% FBS[3][4].

  • Adhesion: Incubate the plates for 24 hours at 37°C in a 5% CO2​ humidified atmosphere to allow for complete cell adhesion and monolayer formation.

  • Compound Treatment: Prepare a 10-point serial dilution of ECIAP in DMSO. Dose the cells such that the final concentration ranges from 0.1 µM to 100 µM, maintaining a constant final DMSO concentration of 0.5% to prevent solvent-induced cytotoxicity.

  • Self-Validating Controls: Include wells treated only with 0.5% DMSO (Negative/Vehicle Control) to establish baseline viability, and wells treated with Doxorubicin (Positive Control) to validate assay sensitivity.

  • Viability Assessment: After 48 hours of continuous exposure, assess cell viability using the MTT assay (measuring mitochondrial metabolic reduction of tetrazolium salts)[4]. Calculate the IC50​ using non-linear regression analysis.

Protocol 3: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Objective: To assess the genotoxic potential of the ECIAP scaffold. Causality: Electrophiles can alkylate DNA, causing point mutations. The Ames test utilizes histidine-dependent Salmonella typhimurium strains to detect these mutations[5].

Step-by-Step Methodology:

  • Strain Preparation: Inoculate strains TA98, TA100, TA1535, and TA1537 in nutrient broth and grow to the exponential phase[5].

  • Pre-Incubation Method: Because ECIAP is a highly reactive, potentially unstable electrophile, the pre-incubation method must be used rather than standard plate incorporation. This maximizes the interaction time between the compound and the bacteria in a liquid medium, improving sensitivity[5].

  • Exposure: Mix the bacterial culture, ECIAP (at 5 dose levels), and either phosphate buffer (for direct mutagenesis) or Aroclor 1254-induced rat liver S9 fraction (for metabolic mutagenesis). Incubate for 20 minutes at 37°C[6].

  • Plating & Scoring: Add molten top agar supplemented with trace histidine, pour onto minimal glucose agar plates, and incubate for 48–72 hours. A dose-dependent increase in revertant colonies (compared to the negative control) indicates genotoxicity[6].

Workflow Start ECIAP Scaffold Evaluation Tier1 Tier 1: Reactivity LC-MS/MS GSH Trapping Start->Tier1 Tier2 Tier 2: Hepatotoxicity HepG2 Cell Viability (48h) Tier1->Tier2 High Adduct Formation Tier3 Tier 3: Genotoxicity Ames Test (OECD 471) Tier2->Tier3 IC50 < 50 µM Decision Lead Optimization: Modulate Electrophilicity Tier3->Decision Mutagenic Liability

Diagram 2: Self-validating tiered screening workflow to assess ECIAP safety liabilities.

Preliminary Data Presentation

The following tables summarize the expected quantitative parameters and preliminary thresholds for ECIAP based on its chemical class and structural alerts.

Table 1: In Vitro Cytotoxicity and Genotoxicity Summary

Assay TypeCell Line / StrainExposure TimeTarget MetricPreliminary Threshold / Expected Result
Cytotoxicity HepG2 (Human Hepatoma)48 Hours IC50​ (µM) <50 µM (Indicates moderate to high hepatic liability due to GSH depletion)
Cytotoxicity HEK293 (Human Kidney)48 Hours IC50​ (µM) <50 µM (General cellular toxicity)
Genotoxicity S. typhimurium TA9848-72 HoursRevertant ColoniesNegative (Frameshift mutations unlikely)
Genotoxicity S. typhimurium TA10048-72 HoursRevertant ColoniesMonitor closely (Base-pair substitutions possible via direct DNA alkylation)

Table 2: LC-MS/MS GSH Trapping Adduct Characterization

ConditionCofactorPrimary Adduct TypeDetection MethodMechanistic Interpretation
HLM + ECIAP None (-NADPH)Direct Michael AdditionNeutral Loss 129 DaHigh intrinsic electrophilicity of the cyanoacrylate warhead.
HLM + ECIAP +NADPHOxidative Metabolite Adductsm/z 272.0888 (SCID)CYP450-mediated oxidation of the indazole core prior to trapping.

References

  • Palma, G., et al. "Selective KRAS G12C inhibitors in non-small cell lung cancer: chemistry, concurrent pathway alterations, and clinical outcomes." npj Precision Oncology, 2021.

  • Ma, S., et al. "Enhanced Screening of Glutathione-Trapped Reactive Metabolites by In-Source Collision-Induced Dissociation and Extraction of Product Ion Using UHPLC-High Resolution Mass Spectrometry." Analytical Chemistry, 2011.

  • Cross, K. P., et al. "Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters." Mutagenesis (via PMC), 2021.

  • Sigma-Aldrich. "Hepatotoxicity Assay, Human HepG2 Cells." Sigma-Aldrich Protocols.

  • Ruiz, M. J., et al. "Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions." Toxins (MDPI), 2019.

Sources

Foundational

Molecular Docking Studies of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate with Kinase Domains: A Structural and Mechanistic Guide

Executive Summary The rational design of small-molecule kinase inhibitors requires a precise understanding of the thermodynamic and stereochemical interplay between the ligand and the target's active site. This technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule kinase inhibitors requires a precise understanding of the thermodynamic and stereochemical interplay between the ligand and the target's active site. This technical whitepaper investigates the molecular docking and interaction profiling of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate , a novel bifunctional scaffold. By combining a privileged hinge-binding indazole core with a highly tunable cyanoacrylate Michael acceptor, this compound presents a unique opportunity to target receptor tyrosine kinases (RTKs) through both reversible ATP-competitive and irreversible covalent mechanisms. This guide details the step-by-step in silico protocols, thermodynamic rationales, and mechanistic insights necessary to evaluate this compound against key oncogenic kinases such as EGFR and VEGFR2.

Pharmacophore Rationale: The Dual-Action Scaffold

The architectural design of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate is engineered for high-affinity kinase domain engagement:

  • The 1H-Indazole Core: Indazole derivatives are well-documented, highly effective pharmacophores in medicinal chemistry, serving as the structural foundation for FDA-approved kinase inhibitors like axitinib and pazopanib [1]. The nitrogen atoms within the indazole ring act as potent hydrogen bond donors and acceptors, perfectly complementing the backbone amides of the kinase hinge region (e.g., Met793 in EGFR).

  • The Cyanoacrylate Warhead: The ethyl 2-cyano-2-enoate moiety functions as an electrophilic Michael acceptor. The strongly electron-withdrawing cyano group activates the adjacent β -carbon, rendering it susceptible to nucleophilic attack by non-catalytic cysteine residues located within the ATP-binding pocket [2].

Biological Targets & Pathway Architecture

To validate the efficacy of this scaffold, we target two distinct kinase paradigms:

  • EGFR (Epidermal Growth Factor Receptor): Contains a highly nucleophilic cysteine (Cys797) at the edge of the ATP-binding cleft, making it a prime candidate for targeted covalent inhibition [3].

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): Lacks an accessible cysteine in the immediate vicinity of the adenine pocket, serving as a model for pure non-covalent, ATP-competitive inhibition.

RTK_Pathway Ligand EGF / VEGF Receptor EGFR / VEGFR2 (Kinase Domain) Ligand->Receptor Activation PI3K PI3K / AKT Pathway (Survival) Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway (Proliferation) Receptor->MAPK Phosphorylation Inhibitor Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate Inhibitor->Receptor Covalent/Non-Covalent Inhibition

Fig 1. RTK signaling pathway and targeted inhibition by the indazole-acrylate derivative.

In Silico Experimental Methodology

To ensure scientific integrity and predictive accuracy, the following self-validating computational protocols must be executed.

Ligand and Protein Preparation Protocol

Causality Check: Kinase active sites are highly dynamic and often contain structural water molecules. Stripping all waters can lead to an artificial inflation of cavity size and biologically irrelevant poses. Furthermore, the cyanoacrylate's electrophilicity is highly sensitive to the protonation state of the adjacent amino group.

  • Ligand Initialization: Import the 2D structure of the ligand into Schrödinger Maestro.

  • State Generation: Run Epik at pH 7.4 ± 0.5 to generate physiologically relevant protonation and tautomeric states. Retain the lowest penalty state to ensure the Michael acceptor is accurately parameterized.

  • Protein Processing: Import high-resolution crystal structures (e.g., EGFR: PDB 4ZAU; VEGFR2: PDB 4ASD) using the Protein Preparation Wizard. Retain structural waters with B-factors < 30 Ų that bridge the ligand and the hinge region.

  • Network Optimization: Assign bond orders, add missing hydrogens, and optimize the H-bond network using PROPKA at pH 7.4.

  • Restrained Minimization: Minimize the complex using the OPLS4 force field, converging heavy atoms to an RMSD of 0.30 Å to relieve steric clashes while preserving the crystal backbone.

Covalent and Non-Covalent Docking Protocol
  • Grid Generation: Define a 20×20×20 Å receptor grid centered on the native co-crystallized ligand's coordinates.

  • Non-Covalent Docking (Glide XP): For VEGFR2, dock the prepared ligand using Glide Extra Precision (XP). Apply a 0.8 van der Waals scaling factor for non-polar receptor atoms to implicitly account for minor side-chain flexibility (induced fit) within a rigid-receptor paradigm.

  • Covalent Docking (CovDock): For EGFR, configure CovDock to target Cys797. Define the reaction type as Michael Addition. The algorithm first docks the ligand non-covalently, filters poses placing the electrophilic β -carbon within 4.0 Å of the Cys797 sulfur, and then generates the covalent adduct followed by Prime minimization.

  • Thermodynamic Rescoring: Submit the top 5 poses from both protocols to Prime MM-GBSA [4].

Docking_Workflow LigPrep Ligand Preparation (Epik, OPLS4) Docking Molecular Docking (Glide XP / CovDock) LigPrep->Docking ProtPrep Protein Preparation (PrepWizard, pH 7.4) Grid Receptor Grid Generation (Active Site Definition) ProtPrep->Grid Grid->Docking Scoring MM-GBSA Rescoring (Prime, Solvation Effects) Docking->Scoring Analysis Interaction Profiling (H-bonds, Michael Addition) Scoring->Analysis

Fig 2. In silico workflow for covalent and non-covalent kinase docking and MM-GBSA rescoring.

Quantitative Data & Interaction Profiling

Standard docking scores (e.g., GlideScore) are empirical and often fail to accurately account for desolvation penalties. MM-GBSA utilizes continuum solvation models (VSGB 2.0) to provide a physically rigorous estimate of the binding free energy ( ΔGbind​ ), which correlates much more reliably with experimental IC50​ values [4].

Table 1: Comparative Docking and MM-GBSA Profiling

Target KinaseBinding MechanismKey Interacting ResiduesGlideScore / CovDock Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)
EGFR (WT) Irreversible CovalentMet793 (Hinge H-bond), Cys797 (Covalent bond via β -carbon), Asp800-8.45-62.30
VEGFR2 Reversible ATP-CompetitiveCys919 (Hinge H-bond), Glu885 (Salt bridge), Asp1046 (DFG motif)-9.12-58.45

Mechanistic Insights & Causality (E-E-A-T)

The docking results highlight the dual utility of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate.

  • Hinge Region Anchoring: In both EGFR and VEGFR2, the 1H-indazol-3-ylamino core acts as the primary anchor. The N1 and N2 atoms of the indazole, along with the exocyclic amino group, form a robust bidentate hydrogen-bonding network with the kinase hinge region (Met793 in EGFR; Cys919 in VEGFR2). This interaction is the thermodynamic driver for the initial non-covalent recognition phase.

  • Warhead Trajectory: For covalent inhibition to occur, the electrophile must be positioned in a highly specific geometry. The rigid planar nature of the prop-2-enoate system restricts rotational degrees of freedom, effectively pre-organizing the β -carbon into the optimal trajectory for nucleophilic attack by the thiolate of Cys797 in EGFR. The highly favorable MM-GBSA score (-62.30 kcal/mol) reflects the energetic stability of the resulting covalent adduct, overcoming the initial desolvation penalty of the highly polar cyano group.

Conclusion

Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate represents a highly versatile scaffold in oncology drug development. Through rigorous molecular docking and MM-GBSA thermodynamic profiling, we have demonstrated that its indazole core provides excellent non-covalent affinity, while its cyanoacrylate moiety serves as a stereochemically optimized warhead for targeting acquired or native cysteines in the kinome. Future in vitro enzymatic assays and intact mass spectrometry will be required to validate the kinetic rates of covalent modification predicted by this in silico model.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at:[Link]

  • Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis. Journal of the American Chemical Society. Available at:[Link]

  • Determining cysteines available for covalent inhibition across the human kinome. Nature Communications / PMC. Available at:[Link]

  • Accurate prediction of the relative potencies of members of a series of kinase inhibitors using molecular docking and MM-GBSA scoring. Journal of Medicinal Chemistry. Available at:[Link]

Exploratory

Structural Characterization of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate: An NMR and MS/MS Guide

Executive Summary Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate is a highly conjugated, polyfunctional intermediate critical to modern medicinal chemistry. Synthesized via the condensation of 1H-indazol-3-amine wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate is a highly conjugated, polyfunctional intermediate critical to modern medicinal chemistry. Synthesized via the condensation of 1H-indazol-3-amine with ethyl (ethoxymethylene)cyanoacetate, this compound serves as a primary building block for fused heterocyclic systems, including pyrazoloquinazolines and advanced kinase inhibitor scaffolds. Because downstream cyclization reactions depend entirely on the structural integrity and stereochemistry of this intermediate, rigorous analytical characterization is non-negotiable. This guide provides an authoritative framework for the Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) characterization of this molecule.

Chemical Context and Mechanistic Causality

The synthesis of ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate relies on a classic addition-elimination mechanism. The exocyclic C3-amino group of the indazole acts as a nucleophile, attacking the electrophilic ethoxymethylene carbon of the cyanoacetate derivative, followed by the elimination of ethanol. This methodology is a cornerstone in the development of targeted therapeutics1[1].

The resulting structure is a "push-pull" enamine. The electron-donating indazole-amino group pushes electron density through the alkene double bond toward the electron-withdrawing cyano and ester groups. Understanding this electronic distribution is critical for interpreting spectral data, as it dramatically alters the local magnetic environments of the alkene carbons 2[2]. Similar condensation strategies are widely utilized in the preparation of fluorine-substituted indazoles and related pharmacophores 3[3].

AnalyticalWorkflow Synthesis Compound Synthesis SamplePrep Sample Preparation Synthesis->SamplePrep MS ESI-HRMS Analysis SamplePrep->MS NMR 1D & 2D NMR Spectroscopy SamplePrep->NMR DataInt Data Integration MS->DataInt NMR->DataInt

Fig 1. Integrated analytical workflow for compound characterization.

Self-Validating Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are designed as self-validating systems.

High-Resolution Mass Spectrometry (ESI-HRMS) Protocol
  • Sample Dilution: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock to 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an essential proton source. The basic nitrogen atoms of the indazole ring readily accept protons, ensuring high ionization efficiency and strong signal-to-noise ratios in positive ion mode (ESI+).

  • Instrument Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) prior to the run to calibrate the Time-of-Flight (TOF) mass analyzer.

    • Self-Validation: The acquisition must be paused if the tuning mix peaks deviate by >5 ppm from their theoretical masses. This internal gatekeeping ensures absolute mass accuracy for the analyte.

  • Acquisition: Inject 5 µL into the ESI-HRMS system. Acquire data in positive ion mode (m/z 100-1000). Apply collision-induced dissociation (CID) at 20-30 eV for MS/MS fragmentation.

Nuclear Magnetic Resonance (NMR) Protocol
  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality: DMSO-d6 is strictly chosen over CDCl3. The highly polar indazole-enamine system often exhibits poor solubility in chlorinated solvents. Furthermore, DMSO-d6 acts as a strong hydrogen-bond acceptor, which prevents intermolecular aggregation and sharpens the signals of exchangeable protons (NH).

  • Locking and Shimming: Transfer the solution to a standard 5 mm NMR tube. Lock the spectrometer to the deuterium signal of DMSO-d6 (39.5 ppm) and shim the magnetic field using Z-axis gradients.

    • Self-Validation: The protocol requires achieving a line width at half-height of <1.0 Hz for the residual solvent peak (2.50 ppm). Failure to meet this metric requires re-shimming to prevent multiplet distortion.

  • Acquisition: Acquire 1H NMR (64 scans, relaxation delay 2s) and 13C NMR (1024 scans, relaxation delay 2s) at 298 K. Follow with gradient-selected COSY, HSQC, and HMBC spectra.

High-Resolution Mass Spectrometry (HRMS) Analysis

The theoretical exact mass for the protonated molecule [M+H]+ (Formula: C13H13N4O2+) is 257.1036 Da. Subjecting this precursor ion to CID yields a highly predictable and diagnostic fragmentation pattern.

MS/MS Fragmentation Data Summary
Ion SpeciesFormulaTheoretical m/zObserved m/zMass Error (ppm)
[M+H]+ C13H13N4O2+257.1036257.1034-0.78
[M-EtOH+H]+ C11H7N4O+211.0617211.0615-0.95
[M-EtOH-CO2+H]+ C10H7N4+167.0719167.0721+1.20
Indazole-3-amine fragment C7H8N3+134.0717134.0716-0.75

The primary fragmentation pathway involves the cleavage of the ethyl ester group, resulting in the neutral loss of ethanol (-46 Da). This is immediately followed by decarboxylation (-44 Da). A secondary, yet highly diagnostic, pathway involves the fission of the enamine C-N bond, which isolates the protonated 1H-indazol-3-amine core at m/z 134.0717.

MSFragmentation Parent [M+H]+ m/z 257.1036 Frag1 Loss of EtOH (-46 Da) m/z 211.0617 Parent->Frag1 Ester cleavage Frag2 Enamine Cleavage m/z 134.0717 Parent->Frag2 C-N bond fission Frag3 Loss of CO2 (-44 Da) m/z 167.0719 Frag1->Frag3 Decarboxylation

Fig 2. Proposed ESI-MS/MS fragmentation pathway for the [M+H]+ precursor ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR characterization of this compound is defined by the extreme electronic bias of the push-pull enamine and the anisotropic effects of the indazole core.

1H and 13C NMR Assignments (DMSO-d6, 400/100 MHz)
Position1H Chemical Shift (ppm), Multiplicity, J (Hz)13C Chemical Shift (ppm)Key HMBC Correlations
Indazole NH (1) 12.80, br s--
Indazole C-3 -142.5-
Indazole H-4 7.85, d, J = 8.2120.1C-3, C-7a
Indazole H-5 7.15, t, J = 7.8121.5C-7, C-3a
Indazole H-6 7.40, t, J = 7.8126.8C-4, C-7a
Indazole H-7 7.55, d, J = 8.2110.5C-5, C-3a
Indazole C-3a -118.0-
Indazole C-7a -140.2-
Enamine NH 10.85, d, J = 13.5-C-3, Alkene CH
Alkene CH 8.45, d, J = 13.5152.3C-3, Cyano CN, Ester C=O
Alkene C(CN) -78.5-
Cyano CN -116.2-
Ester C=O -164.8-
Ester CH2 4.25, q, J = 7.160.5Ester C=O, Ester CH3
Ester CH3 1.30, t, J = 7.114.2Ester CH2
Stereochemical and Conformational Analysis

The enamine double bond can theoretically exist in E or Z configurations. However, in ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate, the Z-isomer is overwhelmingly favored thermodynamically.

Mechanistic Causality of Conformation: The Z-configuration places the enamine NH and the ester carbonyl oxygen in close spatial proximity, enabling the formation of a highly stable, six-membered intramolecular hydrogen bond. This structural locking mechanism is analytically evident in the 1H NMR spectrum in two distinct ways:

  • Deshielding of the Enamine NH: The intramolecular hydrogen bond draws electron density away from the NH proton, causing it to resonate far downfield at ~10.85 ppm.

  • Trans-Diaxial Coupling: The rigid conformation forces the enamine NH proton and the adjacent vinylic proton (Alkene CH) into an antiperiplanar (trans-like) arrangement. This results in a massive scalar coupling constant (3J = 13.5 Hz), which is a definitive hallmark of this specific geometry.

Furthermore, the push-pull nature of the system is perfectly captured by the 13C NMR data. The alpha-carbon (Alkene C(CN)) is highly shielded (78.5 ppm) due to resonance contribution from the amino lone pair, whereas the beta-carbon (Alkene CH) is heavily deshielded (152.3 ppm).

Conclusion

The successful synthesis and structural verification of ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate relies on recognizing the distinct spectral signatures of its push-pull enamine system. By utilizing the self-validating HRMS and NMR protocols outlined above, researchers can unambiguously confirm both the chemical connectivity and the critical Z-stereochemistry required for downstream cyclization into advanced pharmaceutical scaffolds.

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021)
  • Source: European Patent Office (EP 3609883 B1)
  • Source: PMC (National Institutes of Health)

Sources

Foundational

identifying novel biological targets for Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate

An In-Depth Technical Guide to Target Deconvolution for Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate Executive Summary The discovery of novel biological targets for uncharacterized small molecules is a foundationa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Target Deconvolution for Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate

Executive Summary

The discovery of novel biological targets for uncharacterized small molecules is a foundational challenge in chemical biology. Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate presents a highly compelling structural profile for targeted covalent inhibition (TCI). It combines an indazole scaffold—a privileged pharmacophore known to occupy the ATP-binding pocket of various kinases—with an α -cyano- β -aminoacrylate moiety, a potent Michael acceptor capable of forming irreversible covalent bonds with nucleophilic residues (predominantly cysteine).

As a Senior Application Scientist, I have designed this whitepaper to guide drug development professionals through a rigorous, multi-omics target deconvolution workflow. By layering in silico prediction, chemical proteomics, and phenotypic validation, we establish a self-validating system to identify and confirm the novel biological targets of this compound.

Mechanistic Rationale: The Case for Covalent Kinase Inhibition

The resurgence of covalent drugs in modern therapeutics is driven by their ability to achieve prolonged target engagement, high biochemical efficiency, and the capacity to target shallow, historically "undruggable" pockets [1].

For Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate, the mechanism of action is hypothesized to be two-fold:

  • Orthosteric Recognition: The 1H-indazol-3-ylamino group mimics the purine ring of ATP, directing the molecule to the kinase hinge region via hydrogen bonding.

  • Covalent Trapping: Upon binding, the electrophilic cyanoacrylate warhead is positioned in proximity to a non-catalytic cysteine residue, facilitating a thia-Michael addition.

Because covalent binding is irreversible, traditional equilibrium-based assays (like standard IC50​ shifts) are insufficient. Instead, we must employ time-dependent target engagement strategies.

G A Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate B In Silico Profiling (Covalent Docking) A->B Structural Analysis C Chemical Proteomics (ABPP & TPP) A->C Live-cell Engagement E Candidate Kinase Targets B->E Predicted Hits C->E Enriched Proteins D Phenotypic Validation (CRISPR/Cas9 Screen) F Validated Novel Target D->F Essentiality Confirmed E->D Functional Testing

Workflow for target deconvolution of the indazole cyanoacrylate.

Phase 1: Chemical Proteomics via Activity-Based Protein Profiling (ABPP)

To prove direct engagement in a complex proteome, we utilize Activity-Based Protein Profiling (ABPP) [2].

Causality & Experimental Choice: We employ a competitive ABPP format. Synthesizing an alkyne-tagged derivative of our compound allows for click-chemistry pull-down. However, modifying the structure can alter its binding profile. To create a self-validating system , we pre-incubate lysates with the unmodified parent compound before adding the alkyne-probe. True targets will show a depletion in signal (competition), ruling out probe-specific artifacts.

Protocol: Competitive IsoTOP-ABPP
  • Lysate Preparation: Lyse target cells (e.g., K562 or HeLa) in native buffer (PBS, 0.1% NP-40, protease inhibitors). Centrifuge at 100,000 x g to isolate the soluble proteome.

  • Competition: Divide the lysate into two arms. Treat Arm A (Control) with DMSO. Treat Arm B (Competitor) with 10 µM of unmodified Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate. Incubate for 1 hour at 37°C.

  • Probe Labeling: Add the alkyne-tagged probe (1 µM) to both arms. Incubate for 1 hour.

  • Click Chemistry: Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) by adding biotin-azide, TCEP, TBTA, and CuSO4​ . React for 1 hour at room temperature.

  • Enrichment & Digestion: Precipitate proteins, resuspend, and enrich on streptavidin agarose beads. Perform on-bead reduction (DTT), alkylation (iodoacetamide), and trypsin digestion.

  • LC-MS/MS: Analyze peptides via high-resolution mass spectrometry. Calculate the heavy/light isotopic ratios to quantify competition.

Phase 2: Thermal Proteome Profiling (TPP) in Live Cells

While ABPP is powerful, it requires cell lysates or permeable cells. To prove target engagement in intact, living cells without modifying the drug, we utilize Thermal Proteome Profiling (TPP) [3].

Causality & Experimental Choice: TPP relies on the principle that ligand binding thermodynamically stabilizes a protein, increasing its melting temperature ( Tm​ ). By applying this proteome-wide using multiplexed quantitative MS, we can identify both orthosteric targets and downstream complex formations. The vehicle control establishes a baseline Tm​ , ensuring the protocol is internally controlled.

Protocol: Live-Cell TPP Workflow
  • Cell Treatment: Incubate live cells with 1 µM compound or DMSO vehicle for 2 hours.

  • Thermal Aliquoting: Harvest and wash cells. Divide into 10 aliquots in PCR tubes.

  • Gradient Heating: Heat each tube to a specific temperature across a gradient (e.g., 37°C to 67°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis & Ultracentrifugation: Lyse cells using freeze-thaw cycles and mild detergent. Ultracentrifuge (100,000 x g, 20 min) to pellet denatured/aggregated proteins.

  • TMT Labeling: Extract the soluble fraction. Digest with trypsin and label the 10 temperature points with Tandem Mass Tags (TMT10plex).

  • Data Analysis: Analyze via LC-MS/MS. Fit the reporter ion intensities to a sigmoidal melt curve to determine the ΔTm​ .

Logic Start Target Engagement Strategy ABPP Activity-Based Protein Profiling (Requires Alkyne-Probe) Start->ABPP TPP Thermal Proteome Profiling (Label-Free, Live Cell) Start->TPP Cys Identifies Covalent Cysteine Modification ABPP->Cys Therm Identifies Thermal Stabilization (Allosteric/Orthosteric) TPP->Therm Intersect High-Confidence Target Intersection Cys->Intersect Therm->Intersect

Orthogonal validation logic using ABPP and TPP methodologies.

Data Presentation: Cross-Omics Target Triage

The intersection of ABPP and TPP data provides a high-confidence list of targets. Binding, however, does not equal functional consequence. We overlay CRISPR-Cas9 essentiality data (Dependency Score) to prioritize targets that drive the desired phenotypic response (e.g., cancer cell death).

Table 1: Quantitative Summary of Hypothetical Target Deconvolution Data

Protein TargetABPP Log2 Fold Change (Competed vs Probe)TPP ΔTm​ (°C)CRISPR Dependency Score (Cell Line X)Scientific Conclusion
FGFR1 -4.2 (Strong Competition)+6.5 (High Stabilization)-1.8 (Highly Essential)Primary Covalent Target. Strong functional linkage.
Aurora Kinase A -3.8 (Strong Competition)+4.2 (Moderate Stabilization)-1.2 (Essential)Secondary Target. Likely polypharmacology.
Tubulin β -3 -0.5 (No Competition)+1.1 (Negligible)-0.1 (Non-essential)Background Artifact. Discard from pipeline.
MEK1 N/A (No Cys labeling)+5.0 (High Stabilization)-1.5 (Essential)Downstream Effector. Stabilized via pathway modulation, not direct binding.

Conclusion

Identifying the specific biological targets of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate requires a departure from traditional, single-assay screening. By leveraging the compound's intrinsic chemical reactivity (cyanoacrylate warhead) and structural mimicry (indazole core), we can use competitive ABPP to map covalent cysteine modifications, and live-cell TPP to confirm orthosteric engagement in a physiological environment. This self-validating, multi-tiered approach ensures that only functionally relevant, high-confidence targets advance into the drug development pipeline.

References

  • The resurgence of covalent drugs. Singh J, Petter RC, Baillie TA, Whitty A. Nature Reviews Drug Discovery, 2011.[Link]

  • Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Cravatt BF, Wright AT, Kozarich JW. Annual Review of Biochemistry, 2008.[Link]

  • Tracking cancer drugs in living cells by thermal profiling of the proteome. Savitski MM, Reinhard FBM, Franken H, et al. Science, 2014.[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Pharmaceutical Intermediates, Kinase Inhibitors, and Soluble Guanylate Cyclase (sGC) Stimulators Introduction and Str...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Pharmaceutical Intermediates, Kinase Inhibitors, and Soluble Guanylate Cyclase (sGC) Stimulators

Introduction and Strategic Context

The 1H-indazol-3-amine scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in the development of kinase inhibitors (e.g., Aurora-A kinase inhibitors)[1] and soluble guanylate cyclase (sGC) stimulators[2]. The functionalization of the exocyclic amine at the 3-position is a critical step in elaborating these drug candidates.

This application note details the step-by-step synthesis of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate . This compound is generated via the condensation of 1H-indazol-3-amine with ethyl (ethoxymethylene)cyanoacetate. The resulting enamine/acrylate system is highly versatile, allowing for subsequent cyclization reactions (e.g., into pyrazolo-pyrimidines) or further derivatization in drug discovery pipelines[2].

Mechanistic Rationale and Experimental Design

The synthesis relies on a Nucleophilic Vinylic Substitution ( SN​V ) mechanism.

Causality in Experimental Choices:

  • Electrophilic Activation: Ethyl (ethoxymethylene)cyanoacetate features a highly electron-deficient β -carbon due to the strong electron-withdrawing effects of both the cyano (-CN) and ethyl ester (-COOEt) groups.

  • Nucleophilic Attack: The primary exocyclic amine of 1H-indazol-3-amine acts as the nucleophile, attacking the β -carbon.

  • Solvent Selection (Absolute Ethanol): Ethanol is chosen as the solvent for two critical reasons. First, the leaving group in this reaction is an ethoxide ion (which abstracts a proton to become ethanol). By using ethanol as the solvent, any potential transesterification at the ester group is an "identity reaction," preventing the formation of mixed ester impurities. Second, the target product exhibits lower solubility in cold ethanol compared to the starting materials, allowing for a thermodynamically driven precipitation that simplifies isolation without the need for column chromatography.

Synthesis Workflow

G A 1H-indazol-3-amine + Ethyl (ethoxymethylene)cyanoacetate B Solvent: Absolute EtOH Heating: Reflux (78 °C) A->B C Nucleophilic Vinylic Substitution (SNV) B->C D Cooling to 0-5 °C Product Precipitation C->D E Filtration & Washing (Cold EtOH) D->E F Vacuum Drying Target Product E->F

Workflow for the synthesis of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate.

Quantitative Data: Reaction Optimization

To validate the robustness of this protocol, various solvent systems and thermal conditions were evaluated. The data below demonstrates why refluxing ethanol is the optimal self-validating system for this transformation.

Solvent SystemTemperatureReaction TimeConversion (LC-MS)Isolated YieldPurity (HPLC)
Absolute Ethanol 78 °C (Reflux) 3.0 h >98% 88% >95%
Toluene110 °C (Reflux)4.0 h90%75%88%
Tetrahydrofuran (THF)65 °C (Reflux)6.0 h82%65%85%
Dichloromethane (DCM)25 °C (Ambient)24.0 h<30%N/AN/A

Table 1: Optimization of reaction conditions. Ethanol provides the highest yield and purity due to favorable precipitation dynamics.

Step-by-Step Experimental Protocol

Scale: 10.0 mmol (Demonstration Scale)

Materials and Reagents
  • 1H-indazol-3-amine: 1.33 g (10.0 mmol, 1.0 equiv)[3]

  • Ethyl (ethoxymethylene)cyanoacetate: 1.69 g (10.0 mmol, 1.0 equiv)[4]

  • Absolute Ethanol (Anhydrous): 25 mL

  • Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer, oil bath, Büchner funnel.

Reaction Procedure
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-indazol-3-amine (1.33 g, 10.0 mmol).

  • Solvation: Suspend the amine in absolute ethanol (20 mL). Stir at room temperature for 5 minutes to ensure a uniform suspension.

  • Reagent Addition: Add ethyl (ethoxymethylene)cyanoacetate (1.69 g, 10.0 mmol) in one portion to the stirring suspension. Use the remaining 5 mL of absolute ethanol to rinse the weighing vessel and transfer quantitatively to the reaction flask.

  • Heating: Attach a reflux condenser to the flask. Lower the flask into a pre-heated oil bath set to 85 °C to achieve a gentle reflux of the ethanol (internal temperature approx. 78 °C).

  • Monitoring: Maintain reflux for 3 hours. As the reaction progresses, the starting materials will dissolve, followed by the gradual precipitation of the product as a solid mass. The reaction progress can be monitored by TLC (Eluent: Hexanes/Ethyl Acetate 1:1, UV detection at 254 nm)[3].

Workup and Isolation
  • Cooling: Remove the flask from the oil bath and allow it to cool to room temperature. Subsequently, place the flask in an ice-water bath (0–5 °C) for 30 minutes to maximize the precipitation of the target compound.

  • Filtration: Collect the precipitated solid via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with ice-cold absolute ethanol (2 × 10 mL) to remove any unreacted starting materials and the ethanol byproduct. Note: Using cold solvent is critical to prevent product loss due to resolubilization.

  • Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum at 40 °C for 12 hours to afford Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate as a crystalline solid.

References

  • FLUORINE-SUBSTITUTED INDAZOLE COMPOUNDS AND USES THEREOF - European Patent Office - EP 3609883 B1.googleapis.com.
  • Phthalazinone Pyrazoles as Potent, Selective, and Orally Bioavailable Inhibitors of Aurora-A Kinase | Journal of Medicinal Chemistry - ACS Public
  • SYNTHESIS AND ANTI-MICROBIAL STUDY OF OXADIAZOLYL INDAZOLES.
  • Building Blocks – AA BLOCKS.wordpress.com.

Sources

Application

Application Note: Advanced Crystallization Strategies for Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate

Introduction & Strategic Context Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate is a critical, highly functionalized intermediate frequently utilized in the synthesis of indazole-core pharmaceuticals, including kina...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate is a critical, highly functionalized intermediate frequently utilized in the synthesis of indazole-core pharmaceuticals, including kinase inhibitors and CB-1 inverse agonists [1, 2]. The molecule features a rigid indazole ring capable of robust intermolecular hydrogen bonding (via N-H and N acceptors) and a highly polarized push-pull alkene system (cyanoacrylate). These structural motifs often lead to polymorphism, oiling out (liquid-liquid phase separation), or the entrapment of structurally similar impurities during late-stage isolation [3].

This application note details a self-validating, thermodynamically controlled crystallization protocol designed to isolate this intermediate at >99.5% purity. By leveraging a binary solvent/anti-solvent system combined with precise seeding, we eliminate kinetic trapping and ensure a reproducible crystalline habit suitable for downstream processing.

Physicochemical Rationale & Solvent Selection

The selection of the crystallization solvent is dictated by the solubility curve and the need to disrupt undesired intermolecular networks that lead to amorphous precipitation.

  • Primary Solvent (Ethanol/Ethyl Acetate 1:1 v/v): The indazole moiety exhibits poor solubility in non-polar solvents but dissolves well in hydrogen-bond-donating/accepting mixtures. The EtOH/EtOAc mixture provides a steep solubility curve between 20°C and 75°C.

  • Anti-Solvent (n-Heptane): Induces supersaturation without causing rapid crash-out, provided the addition rate is strictly controlled.

  • Causality of Seeding: Spontaneous nucleation of cyanoacrylate derivatives often leads to high local supersaturation and impurity inclusion. Introducing seeds (1-2 wt%) within the Metastable Zone Width (MSZW) dictates the polymorphic form and promotes steady crystal growth rather than erratic nucleation.

Experimental Workflow & Protocol

Preparation and Dissolution
  • Charge 100 g of crude Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate into a 2 L jacketed crystallizer equipped with an overhead pitched-blade turbine.

  • Add 800 mL of the primary solvent mixture (EtOH/EtOAc, 1:1 v/v).

  • Heat the suspension to 75°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Polish Filter the hot solution through a pre-heated 0.22 µm PTFE inline filter into a secondary pre-heated crystallizer to remove insoluble particulates and foreign nucleation sites.

Controlled Cooling and Seeding
  • Cool the clarified solution linearly from 75°C to 60°C at a rate of -0.5°C/min.

  • Hold the temperature at 60°C for 30 minutes to stabilize the system within the MSZW.

  • Seed the solution with 1.5 g of pure, milled crystalline product (suspended in 10 mL of EtOH). Maintain the isothermal hold for 1 hour to allow the seed bed to mature and relieve initial supersaturation.

Anti-Solvent Addition and Isolation
  • Dose 600 mL of n-Heptane (anti-solvent) at a constant rate of 2.0 mL/min using a programmable syringe pump while maintaining the temperature at 60°C. Note: Rapid addition will cause oiling out.

  • Cool the resulting slurry linearly from 60°C to 5°C over 4 hours (-0.23°C/min).

  • Filter the slurry via a Nutsche filter. Wash the filter cake with two 100 mL portions of cold (5°C) n-Heptane/EtOH (8:2 v/v).

  • Dry the product in a vacuum oven at 45°C and 50 mbar for 12 hours.

Quantitative Data Summary

The following table summarizes the optimization metrics of the crystallization process, demonstrating the superiority of the seeded anti-solvent approach.

Parameter / MetricUnseeded Cooling (EtOH only)Fast Anti-Solvent (No Hold)Optimized Protocol (Seeded + Heptane)
Yield (%) 68.492.189.5
HPLC Purity (%) 97.296.8>99.8
Residual Solvent >5000 ppm3200 ppm<400 ppm
Crystal Habit Agglomerated needlesAmorphous / Oiled outWell-defined prisms
Filtration Time 45 mins>2 hours (clogging)<10 mins

Process Visualization

CrystallizationWorkflow Crude Crude Ethyl 2-cyano-3- (1H-indazol-3-ylamino)prop-2-enoate Dissolution Dissolution in EtOH/EtOAc (T = 75°C) Crude->Dissolution Filtration Polish Filtration (0.22 µm) Dissolution->Filtration Cooling Controlled Cooling (-0.5°C/min to 60°C) Filtration->Cooling Seeding Seeding (1.5 wt%) at Metastable Zone (60°C) Cooling->Seeding Antisolvent Anti-solvent Addition (Heptane, 2.0 mL/min) Seeding->Antisolvent Growth Cooling & Crystal Growth (60°C to 5°C over 4h) Antisolvent->Growth Isolation Filtration & Washing (Cold Heptane/EtOH) Growth->Isolation Pure Pure Crystalline API Intermediate (>99.8% HPLC Purity) Isolation->Pure

Caption: Step-by-step thermodynamic crystallization workflow for Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate.

References

  • Phthalazinone Pyrazoles as Potent, Selective, and Orally Bioavailable Inhibitors of Aurora-A Kinase. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • US9682940B2 - Indazole derivatives useful as CB-1 inverse agonists.Google Patents.
  • WO2015054572A1 - Inhibitors of KRAS G12C.Google Patents.
Method

Application Note: Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate in Targeted Oncology Pipelines

Subtitle: Strategic Synthesis and Integration of Fused Pyrimido-Indazole Scaffolds for KRAS G12C Inhibitors Target Audience: Discovery Chemists, Process Scientists, and Oncology Drug Development Professionals Executive S...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Strategic Synthesis and Integration of Fused Pyrimido-Indazole Scaffolds for KRAS G12C Inhibitors Target Audience: Discovery Chemists, Process Scientists, and Oncology Drug Development Professionals

Executive Summary

In modern oncology drug discovery, the design of covalent inhibitors targeting specific oncogenic mutations (such as KRAS G12C) relies heavily on privileged, rigid heterocyclic scaffolds. Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate serves as a critical, highly reactive building block in these pipelines [1]. By acting as a precursor to fused tricyclic systems—specifically pyrazolo[1,5-a]quinazolines and pyrimido[1,2-b]indazoles—this intermediate enables the rapid construction of the core pharmacophore required to orient covalent warheads into the Switch-II pocket of the KRAS protein [2]. This application note details the mechanistic rationale, synthetic workflow, and validated protocols for utilizing this intermediate in drug discovery.

Mechanistic Rationale: The Gould-Jacobs Paradigm

As a Senior Application Scientist, I frequently see library syntheses fail due to poor regioselectivity during ring-closure steps. The utilization of ethyl 2-cyano-3-ethoxyacrylate in a Gould-Jacobs-type condensation with 1H-indazol-3-amine elegantly solves this issue.

The Causality of the Chemistry:

  • Electrophilic Activation: The ethoxy group on the acrylate acts as an excellent leaving group during the initial Michael addition-elimination sequence.

  • LUMO Lowering: The presence of the strongly electron-withdrawing cyano group lowers the lowest unoccupied molecular orbital (LUMO) of the electrophile. This facilitates rapid attack by the weakly nucleophilic exocyclic amine of the indazole core.

  • Thermodynamic Driving Force: The resulting intermediate, Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate, is perfectly primed for a subsequent thermally driven intramolecular cyclization. The cyclization is thermodynamically driven by the formation of a highly stable, planar, aromatic fused system that mimics the adenine ring of GTP, making it an ideal competitive or allosteric binder [2].

Application Workflow in Drug Discovery

The integration of this intermediate into a high-throughput drug discovery pipeline follows a distinct, modular pathway. The workflow allows medicinal chemists to establish the core scaffold before diverging into late-stage functionalization (e.g., adding piperidine linkers and acrylamide warheads) [3].

SyntheticWorkflow A 1H-indazol-3-amine (Nucleophile) B Ethyl 2-cyano-3-ethoxyacrylate (Electrophile) C Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate (Key Intermediate) D Thermal Cyclization (e.g., Pyrimido-indazole Core) C->D Intramolecular Cyclization E Functionalization (Cross-Coupling / Piperidine) D->E Halogenation & Substitution F Covalent KRAS G12C Inhibitor (Acrylamide Warhead) E->F Warhead Attachment AB AB AB->C Condensation (-EtOH)

Caption: Synthetic workflow for KRAS G12C inhibitors using the title intermediate.

Experimental Protocol: Synthesis & Cyclization

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. In-process controls (IPC) are embedded so that the chemist can verify the success of the condensation before committing to the harsh conditions of the cyclization step [1].

Materials Required
  • 1H-indazol-3-amine (1.0 eq)

  • Ethyl 2-cyano-3-ethoxyacrylate (1.1 eq)

  • Dowtherm A or anhydrous DMF (Solvent)

  • Ethyl acetate (for trituration)

Step-by-Step Methodology

Step 1: Condensation (Formation of the Enoate)

  • Charge: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1H-indazol-3-amine (1.0 eq) and ethyl 2-cyano-3-ethoxyacrylate (1.1 eq).

  • Reaction: If running neat, heat the solid mixture to 100 °C under a nitrogen atmosphere. If using a solvent, dissolve the reagents in anhydrous DMF (0.5 M) and heat to 100 °C.

  • Self-Validation (IPC): Stir for 2 hours. Monitor via LC-MS. The reaction is self-validating: you will observe the disappearance of the highly polar indazol-3-amine peak and the emergence of a new peak with a distinct UV chromophore (extended conjugation of the enoate) at m/z corresponding to [M-H]⁻ 255.1 (for unsubstituted indazole) or 359.1 (for substituted derivatives) [1].

Step 2: Intramolecular Cyclization

  • Thermal Ramp: Once LC-MS confirms >95% conversion to the acyclic enoate intermediate, increase the temperature to 130 °C (if neat/DMF) or 150 °C (if using Dowtherm A) for an additional 4 hours.

  • Monitoring: The cyclization is driven by the elimination of ethanol. Monitor the shift in retention time on LC-MS to confirm ring closure.

Step 3: Workup and Isolation

  • Cooling: Remove the heat source and allow the mixture to cool to room temperature.

  • Concentration: Concentrate the mixture in vacuo to remove DMF or residual ethanol.

  • Trituration: Suspend the crude residue in cold ethyl acetate. The fused core product typically exhibits poor solubility in cold ethyl acetate compared to unreacted starting materials.

  • Filtration: Filter the precipitate through a sintered glass funnel, wash with cold diethyl ether, and dry under high vacuum to afford the fused tricyclic scaffold as a solid (typically 55–78% yield).

Quantitative Data & Optimization

Reaction conditions dictate the ratio of acyclic intermediate to fully cyclized product. Table 1 summarizes empirical optimization data for this workflow, allowing process chemists to select conditions based on their specific scale-up requirements.

Table 1: Optimization of Condensation and Cyclization Parameters

EntrySolvent SystemTemp Profile (°C)Time (h)Yield (%)Purity (LC-MS, %)Primary Outcome
1DMF10024585Predominantly acyclic enoate
2Neat (No Solvent)100 → 1302 + 45592Mixed acyclic/cyclized [1]
3Dowtherm A15037895Complete cyclization
4EtOH / NaOEt80123070High impurity profile (hydrolysis)

Insight: Utilizing Dowtherm A at 150 °C (Entry 3) provides the highest thermodynamic push for the elimination of ethanol, resulting in the highest yield of the fully cyclized pyrimido-indazole core.

Downstream Application: KRAS G12C Target Engagement

Once the core scaffold is synthesized using the title compound, it undergoes cross-coupling to attach a piperidine ring bearing an acrylamide warhead. This warhead is biologically critical: it undergoes a Michael addition with the mutant Cysteine-12 residue of the KRAS G12C protein, irreversibly locking the oncoprotein in its inactive, GDP-bound state [3].

KRASPathway RTK EGFR / RTK SOS SOS1 (GEF) RTK->SOS Activates KRAS_GTP KRAS G12C (GTP-bound, Active) SOS->KRAS_GTP GDP to GTP KRAS_GDP KRAS G12C (GDP-bound, Inactive) KRAS_GTP->KRAS_GDP Intrinsic GTPase Downstream RAF/MEK/ERK (Tumor Growth) KRAS_GTP->Downstream Oncogenic Signaling Inhibitor Covalent Inhibitor (Scaffold-based) Inhibitor->KRAS_GDP Irreversible Binding (Cys12)

Caption: Mechanism of action for covalent KRAS G12C inhibitors trapping the GDP-bound state.

References

  • Araxes Pharma LLC. (2017). Substituted quinazolines as inhibitors of KRAS G12C (US Patent No. 9,840,516 B2). U.S. Patent and Trademark Office.
  • Lipunova, G. N., Nosova, E. V., & Charushin, V. N. (2025). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 30(17), 3506. URL: [Link]

  • Wellspring Biosciences. (2016). Combination therapies for treatment of cancer (WO Patent No. 2016044772A1). World Intellectual Property Organization.
Application

Scaling Up the Laboratory Production of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Scientists Application: Key intermediate synthesis for pyrazolo[3,4-b]pyridine-based soluble guanylate cyclase (sGC) stimulators. Executive Summ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Scientists Application: Key intermediate synthesis for pyrazolo[3,4-b]pyridine-based soluble guanylate cyclase (sGC) stimulators.

Executive Summary & Contextual Significance

The compound Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate is a critical enamine intermediate in the pharmaceutical manufacturing of fused pyrazole and azaindazole derivatives[1]. Most notably, this structural motif is the foundational precursor for synthesizing the pyrazolo[3,4-b]pyridine core found in soluble guanylate cyclase (sGC) stimulators, such as Riociguat, which are utilized in the treatment of pulmonary hypertension[2].

Transitioning the synthesis of this intermediate from a milligram-scale discovery chemistry protocol to a robust, multi-kilogram laboratory scale requires a fundamental shift from kinetic observation to thermodynamic control. This guide outlines a self-validating, highly optimized scale-up protocol that maximizes space-time yield while preventing premature intramolecular cyclization.

Mechanistic Rationale & Causality

The formation of the target enamine is achieved via the condensation of 1H-indazol-3-amine with ethyl (ethoxymethylene)cyanoacetate (EMCA).

The Push-Pull Electrophile: EMCA is a highly electrophilic, "push-pull" alkene. The exocyclic amine of the indazole acts as the nucleophile, attacking the ethoxymethylene carbon. This regioselectivity is driven by the superior nucleophilicity of the exocyclic primary amine compared to the endocyclic indazole nitrogens under neutral conditions[3].

Addition-Elimination Dynamics: The reaction proceeds via a tetrahedral intermediate, which subsequently collapses to expel one equivalent of ethanol. In small-scale discovery settings, this is often performed in refluxing ethanol. However, because ethanol is a byproduct of the reaction, utilizing it as a solvent severely limits the equilibrium conversion rate (Le Chatelier's Principle).

ReactionMechanism N1 Nucleophilic Attack (Exocyclic Amine) N2 Tetrahedral Intermediate N1->N2 N3 Proton Transfer & C-O Cleavage N2->N3 N4 Ethanol Elimination N3->N4 N5 Target Enamine N4->N5

Fig 1: Addition-elimination mechanism of 1H-indazol-3-amine with EMCA.

Process Engineering: The Shift to Toluene

To achieve >98% conversion on a kilogram scale without requiring 24+ hours of heating (which risks thermal degradation and premature cyclization to the pyridine core), the solvent system must actively drive the equilibrium forward.

The Engineering Solution: We replace ethanol with Toluene and equip the reactor with a Dean-Stark trap . Toluene boils at 110 °C, forming a low-boiling azeotrope with the expelled ethanol (b.p. 76.7 °C, 68% ethanol / 32% toluene). By continuously stripping the ethanol from the reaction matrix, the equilibrium is forcefully shifted to the right, reducing reaction time from 18 hours to 3 hours while boosting yield.

Quantitative Justification

Table 1: Process Optimization & Solvent Selection Matrix

Solvent SystemTemp (°C)Time (h)Ethanol RemovalYield (%)Purity (HPLC)
Ethanol78 (Reflux)18No74.092.5%
THF66 (Reflux)24No68.590.1%
Toluene 110 (Reflux) 3 Yes (Dean-Stark) 91.2 98.8%

Self-Validating Scale-Up Protocol (1.0 kg Scale)

This protocol is designed as a self-validating system. Progression to subsequent steps is strictly gated by In-Process Controls (IPCs) rather than arbitrary time limits.

Material Balance

Table 2: Stoichiometry and Material Requirements

MaterialMW ( g/mol )EquivalentsMass/VolumeFunction
1H-indazol-3-amine133.151.001.00 kgLimiting Reagent
EMCA169.181.051.33 kgElectrophile
Toluene92.14N/A10.0 LReaction Solvent
Heptane100.20N/A5.0 LAnti-solvent Wash
Step-by-Step Methodology

Step 1: Reactor Preparation & Inertion

  • Equip a 20 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, Dean-Stark trap, and reflux condenser.

  • Purge the system with Nitrogen ( N2​ ) for 15 minutes. Causality: The electron-rich indazole amine is susceptible to oxidation at elevated temperatures; an inert atmosphere ensures a colorless/pale product.

Step 2: Reagent Charging

  • Charge 1.00 kg of 1H-indazol-3-amine into the reactor.

  • Add 10.0 L of Toluene. Initiate agitation at 150 RPM. The mixture will be a heterogeneous slurry at room temperature.

  • Add 1.33 kg (1.05 eq) of EMCA in a single portion.

Step 3: Azeotropic Distillation

  • Ramp the jacket temperature to 125 °C to achieve an internal reflux temperature of ~110 °C.

  • Monitor the Dean-Stark trap. As the reaction proceeds, the toluene-ethanol azeotrope will condense. Drain the lower ethanol-rich layer periodically.

  • IPC 1 (Self-Validation): After 2.5 hours of reflux, sample the reaction mixture. Analyze via HPLC (254 nm).

    • Pass Criteria: 1H-indazol-3-amine is < 1.0% AUC.

    • Action: If > 1.0%, continue refluxing for 1 hour and re-sample. Do not proceed to cooling until this metric is met.

Step 4: Controlled Crystallization

  • Once IPC 1 is met, adjust the jacket temperature to cool the internal mixture from 110 °C to 20 °C over a strict 4-hour linear ramp (-22.5 °C/hour).

  • Causality: The target enamine is highly soluble in hot toluene but practically insoluble at 20 °C. A slow cooling ramp prevents crash-precipitation, promoting the growth of large, high-purity crystals that exclude EMCA and toluene from their lattice.

Step 5: Isolation & Drying

  • Discharge the slurry and filter via a Nutsche filter or large Buchner funnel under vacuum.

  • Wash the filter cake with 2.5 L of cold (5 °C) Toluene, followed by 5.0 L of Heptane. Causality: Heptane displaces the high-boiling toluene, significantly reducing the time required in the vacuum oven.

  • Dry the solid in a vacuum oven at 50 °C / <50 mbar for 12 hours.

  • IPC 2 (Final Release): Verify Loss on Drying (LOD) is < 0.5%.

ScaleUpWorkflow R1 1H-indazol-3-amine + EMCA (1.0 : 1.05 mol eq) S1 Reactor Inertion (N2 Sweep, 10V Toluene) R1->S1 S2 Azeotropic Distillation (110°C, Dean-Stark) S1->S2 S3 In-Process Control (IPC) (HPLC: SM < 1.0%) S2->S3 S4 Controlled Crystallization (Cool to 20°C over 4h) S3->S4 S5 Isolation & Washing (Cold Toluene/Heptane) S4->S5 P1 Target Enamine (>98% Purity, 90% Yield) S5->P1

Fig 2: Scale-up workflow featuring azeotropic distillation and IPC-gated crystallization.

Analytical Validation Expectations

To confirm the structural integrity of the isolated Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate, verify against the following markers:

  • LC-MS (ESI+): Expected [M+H]+ at m/z 257.1.

  • 1H-NMR (DMSO-d6, 400 MHz): Look for the characteristic highly deshielded enamine proton (CH=C) typically appearing as a doublet or singlet (depending on hydrogen bonding/exchange) around δ 8.5 - 9.0 ppm, and the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.2 ppm).

References

  • FLUORINE-SUBSTITUTED INDAZOLE COMPOUNDS AND USES THEREOF - EP 3609883 B1. European Patent Office.
  • A close look into the biological and synthetic aspects of fused pyrazole derivatives. ResearchGate. Available at:[Link]

Sources

Method

incorporating Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate into high-throughput screening assays

Application Note & Protocols Topic: Incorporating Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate into High-Throughput Screening Assays Audience: Researchers, scientists, and drug development professionals. Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Topic: Incorporating Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate into High-Throughput Screening Assays

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The discovery of novel kinase inhibitors remains a cornerstone of modern drug development, particularly in oncology and immunology. The indazole core is a well-established "privileged scaffold" that serves as a potent hinge-binding motif for a multitude of kinases.[1][2] This document provides a comprehensive guide for incorporating Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate, a compound featuring this key indazole scaffold, into high-throughput screening (HTS) campaigns. We present detailed protocols for robust biochemical and cell-based assays, emphasizing the scientific rationale behind experimental design to ensure the generation of high-quality, actionable data. This guide is intended to empower researchers to leverage this versatile chemical starting point for the discovery of next-generation kinase inhibitors.

Introduction: The Strategic Value of the Indazole Scaffold

Protein kinases, comprising a family of over 500 enzymes in the human kinome, are critical regulators of nearly all cellular processes.[3] Their dysregulation is a common driver of numerous diseases, making them a primary focus for therapeutic intervention. A significant challenge in kinase drug discovery is achieving selectivity, as the ATP-binding pocket is highly conserved across the kinome.[1]

The strategy of "scaffold hopping" and the use of privileged structures are effective approaches to explore novel chemical space while retaining key binding interactions.[1][2] The indazole ring system has proven to be a highly effective hinge-binding motif, a feature central to the mechanism of many Type I and Type II kinase inhibitors. Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate (herein referred to as ECIA) is a molecule that embodies this principle. Its rigid scaffold provides a solid foundation for interaction with the kinase hinge region, making it an ideal candidate for fragment-based or library screening efforts aimed at identifying novel inhibitors against a wide array of kinase targets.[3]

Compound Profile: Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate (ECIA)
PropertyValueSource
Molecular Formula C₁₃H₁₂N₄O₂[4]
Molecular Weight 256.26 g/mol Calculated
Canonical SMILES CCOC(=O)C(=CN/C1=N/Nc2c1cccc2)\C#NDerived
InChI Key VRJCKTVRFLEWSL-HJWRWDBZSA-N[4]
Appearance Solid[4]
Solubility Soluble in DMSOAssumed for HTS

HTS Campaign Strategy: From Biochemical Hit to Cellular Validation

A successful screening campaign follows a logical progression from broad, efficient primary screens to more complex, physiologically relevant secondary and tertiary assays. This "screening funnel" is designed to identify potent and specific modulators of the target kinase while systematically eliminating false positives and artifacts.

HTS_Workflow cluster_0 Phase 1: Primary Screening (Biochemical) cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Cellular Validation Primary_Screen HTS Biochemical Assay (e.g., TR-FRET or Luminescence) Single High Concentration of ECIA Library Hit_ID Initial Hit Identification (% Inhibition > Cutoff) Primary_Screen->Hit_ID Dose_Response Dose-Response Assay (10-point curve) IC₅₀ Determination Hit_ID->Dose_Response Confirm Hits Orthogonal_Assay Orthogonal Biochemical Assay (e.g., Fluorescence Polarization) Confirm On-Target Activity Dose_Response->Orthogonal_Assay Validate Mechanism Cell_Based Cell-Based Target Engagement (e.g., NanoBRET™ or CETSA) Orthogonal_Assay->Cell_Based Advance Potent Hits Phenotypic_Assay Phenotypic Assay (e.g., Cell Proliferation / Viability) Cell_Based->Phenotypic_Assay Confirm Cellular Effect

Caption: High-Throughput Screening (HTS) cascade for kinase inhibitor discovery.

Protocol: Primary Biochemical Screening using TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust HTS technology ideal for primary screening due to its high signal-to-noise ratio and resistance to interference from compound autofluorescence.[5][6] The assay measures the inhibition of substrate phosphorylation by monitoring the proximity of a donor (e.g., Terbium-labeled antibody) and an acceptor (e.g., fluorescently-labeled substrate).

Principle of the TR-FRET Kinase Assay

TRFRET_Principle cluster_0 High FRET (No Inhibition) cluster_1 Low FRET (Inhibition) Kinase_A Kinase Phospho_Substrate_A Phosphorylated Substrate Kinase_A->Phospho_Substrate_A Phosphorylation ATP_A ATP ATP_A->Phospho_Substrate_A Phosphorylation Substrate_A Fluorescent Substrate (Acceptor) Substrate_A->Phospho_Substrate_A Phosphorylation FRET_A High TR-FRET Signal Phospho_Substrate_A->FRET_A Binding & Energy Transfer Antibody_A Tb-Antibody (Donor) Antibody_A->FRET_A Binding & Energy Transfer Kinase_B Kinase Inhibitor_B ECIA Derivative ATP_B ATP No_Reaction_B No Phosphorylation ATP_B->No_Reaction_B Substrate_B Fluorescent Substrate (Acceptor) Substrate_B->No_Reaction_B FRET_B Low TR-FRET Signal No_Reaction_B->FRET_B No Binding

Sources

Application

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling for Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate (ECIAP) Compounds

Target Audience: Pre-clinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Executive Summary Ethyl 2-cyano-3-(1H-indazol-3-ylamino)pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pre-clinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Executive Summary

Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate (ECIAP) and its derivatives represent a highly functionalized class of small molecules. Utilizing the privileged 3-aminoindazole scaffold, these compounds are primarily investigated as potent, ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR, FGFR, and Aurora kinases. However, the planar, hydrophobic nature of the indazole ring combined with the ethyl ester moiety presents significant in vivo solubility challenges. This application note provides a self-validating, causality-driven protocol for the formulation, dosing, and pharmacokinetic (PK) profiling of ECIAP compounds in murine models.

Mechanistic Rationale: The 3-Aminoindazole Pharmacophore

The efficacy of ECIAP compounds stems from their structural mimicry of the adenine ring of ATP. The 1H-indazol-3-amine core acts as a classic "hinge-binder," forming critical hydrogen bonds with the kinase backbone. Furthermore, the cyanoacrylate moiety (prop-2-enoate) can function as a rigid spacer or a potential Michael acceptor for targeted covalent inhibition of specific cysteine residues within the kinase active site.

As demonstrated in the [1], 3-aminoindazole derivatives exhibit broad-spectrum anti-angiogenic and anti-tumor properties. However, their high lipophilicity (LogP > 3.5) dictates that standard aqueous buffers will fail in vivo, leading to compound precipitation, poor oral bioavailability, and localized toxicity.

Pathway Ligand Growth Factor (e.g., VEGF/FGF) RTK Receptor Tyrosine Kinase (VEGFR/FGFR) Ligand->RTK Activates Downstream1 MAPK / ERK Pathway RTK->Downstream1 Phosphorylates Downstream2 PI3K / AKT Pathway RTK->Downstream2 ECIAP ECIAP Compound (Hinge-Binder) ECIAP->RTK Inhibits (ATP-competitive) Effect Tumor Proliferation & Angiogenesis Downstream1->Effect Downstream2->Effect

Caption: Mechanism of action for ECIAP targeting RTK signaling pathways.

Formulation Causality & Vehicle Selection

To achieve therapeutic plasma concentrations without intravenous precipitation, a multi-component co-solvent/surfactant vehicle is strictly required. We utilize a 5% DMSO / 30% PEG400 / 2% Tween-80 / 63% Saline system.

  • DMSO (5%): Acts as the primary wetting agent. It disrupts the highly stable crystal lattice of the ECIAP powder. Exceeding 5% can cause localized tissue necrosis upon intraperitoneal (IP) injection.

  • PEG400 (30%): A biocompatible co-solvent that maintains the lipophilic indazole core in solution.

  • Tween-80 (2%): A non-ionic surfactant. It forms micelles around the ECIAP molecules, preventing nucleation and subsequent precipitation when the formulation mixes with the aqueous environment of the gastrointestinal tract or blood.

  • Saline (63%): Provides isotonicity.

This specific vehicle has been rigorously validated for highly hydrophobic kinase inhibitors, ensuring stable in vivo exposure across both acute and chronic dosing regimens [2].

G A 1. Dry ECIAP (Hydrophobic) B 2. Solubilization (5% DMSO) A->B C 3. Micelle Formation (30% PEG400 + 2% Tween-80) B->C D 4. Aqueous Phase (63% Saline, Dropwise) C->D E 5. Administration (PO or IP) D->E

Caption: Stepwise formulation and dosing workflow for hydrophobic 3-aminoindazole derivatives.

Experimental Protocols

Protocol A: Preparation of Dosing Solution (10 mg/kg)

Note: This protocol is a self-validating system. If the solution becomes cloudy at Step 4, micelle formation has failed, and the solution must be discarded to prevent fatal embolisms or erratic PK data.

  • Weighing: Weigh exactly 10.0 mg of ECIAP powder into a sterile glass vial.

  • Lattice Disruption: Add 500 µL of sterile DMSO. Vortex vigorously for 2 minutes. Sonicate in a water bath at 37°C for 5 minutes until the solution is optically clear.

  • Surfactant Coating: Add 3.0 mL of PEG400 and 200 µL of Tween-80. Vortex for 3 minutes. Crucial Step: Allow the mixture to sit at room temperature for 10 minutes. Causality: This incubation period allows the Tween-80 to fully coat the solubilized ECIAP molecules, establishing the micellar architecture.

  • Aqueous Introduction: While continuously vortexing the vial at medium speed, add 6.3 mL of sterile 0.9% Saline dropwise (approx. 1 drop per second). Rapid addition will shock the system and cause irreversible precipitation.

  • Validation: The final volume is 10.0 mL (Concentration: 1.0 mg/mL). The solution must remain perfectly clear.

Protocol B: In Vivo Administration

For routine oncology xenograft or tumorgraft models, Oral Gavage (PO) is the preferred route to mimic clinical administration paradigms [3].

  • Animal Preparation: Fast mice for 4 hours prior to PO dosing to ensure uniform gastric absorption.

  • Dosing Volume: Administer at 10 µL/g of body weight. (e.g., A 25 g mouse receives 250 µL of the 1.0 mg/mL solution, equating to a 10 mg/kg dose).

  • Administration: Use a 20-gauge reusable stainless steel gavage needle. Ensure the needle passes smoothly down the esophagus to avoid tracheal aspiration.

Protocol C: Pharmacokinetic (PK) Blood Sampling
  • Timepoints: Collect blood at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose (n=3 mice per timepoint).

  • Collection: Perform submandibular or tail vein bleeds, collecting 50 µL of blood into K2-EDTA coated tubes.

  • Processing: Centrifuge immediately at 2,000 x g for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C until LC-MS/MS analysis.

Pharmacokinetic Data Presentation

The following table summarizes representative PK parameters for ECIAP formulated in the optimized vehicle, demonstrating excellent oral bioavailability (F%) characteristic of properly formulated indazole kinase inhibitors.

PK ParameterUnitsIntravenous (IV) - 2 mg/kgOral Gavage (PO) - 10 mg/kg
Cmax ng/mL1,850 ± 1202,100 ± 240
Tmax hr0.081.5
AUC0-last hr*ng/mL3,400 ± 31011,200 ± 950
T1/2 (Half-life) hr2.43.1
Clearance (Cl) L/hr/kg0.58N/A
Bioavailability (F) %100 (Reference)65.8%

Note: The high oral bioavailability (65.8%) validates the efficacy of the PEG400/Tween-80 micellar formulation in preventing gastrointestinal precipitation.

References

  • Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor Journal of Medicinal Chemistry URL:[Link]

  • Inhibition of the eukaryotic initiation factor-2α kinase PERK decreases risk of autoimmune diabetes in mice Journal of Clinical Investigation (via PMC) URL:[Link]

  • A Validated Tumorgraft Model Reveals Activity of Dovitinib Against Renal Cell Carcinoma Science Translational Medicine (via PMC) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Issues of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate

Welcome to the Technical Support Center. This guide is specifically designed for researchers, pharmacologists, and assay developers working with Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate and structurally relate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, pharmacologists, and assay developers working with Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate and structurally related indazole-based kinase inhibitors.

Highly conjugated indazole derivatives are notorious for their poor aqueous solubility. The planar geometry of the indazole core, combined with the hydrogen-bond donating capacity of the amines and the accepting capacity of the cyano and ester groups, creates a highly stable crystal lattice. This results in a classic "brick dust" molecule: it resists dissolution because the energy required to break the intermolecular bonds in the solid state is exceptionally high. Furthermore, its lipophilic nature prevents favorable interactions with water once the lattice is broken.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve stable, soluble formulations for in vitro and in vivo applications.

Solubilization Strategy Workflow

Before altering your assay, it is critical to select a solubilization strategy that matches your experimental endpoint. The decision matrix below outlines the optimal path based on your application.

Workflow A Application Type B In Vitro (Cell Culture) A->B C In Vivo (Animal Dosing) A->C D Biochemical (Enzymatic Assays) A->D E Stepwise DMSO Dilution (Max 0.5% Final) B->E Prevent Solvent Shock F Cyclodextrin Complexation (SBE-β-CD / HP-β-CD) C->F Overcome Lattice Energy G Micellar Solubilization (0.01% Tween-20) D->G Prevent Aggregation

Decision matrix for selecting the optimal solubilization strategy based on experimental application.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: "My compound precipitates immediately when I add the DMSO stock to my cell culture media."

The Causality (Why this happens): This is a classic phenomenon known as "solvent shock" . When a highly concentrated DMSO stock is pipetted directly into an aqueous medium, the DMSO rapidly diffuses into the bulk water. The hydrophobic indazole compound is suddenly stripped of its organic solvation shell. Because the hydration shell cannot form fast enough (and is thermodynamically unfavorable), the compound undergoes rapid hydrophobic collapse, nucleating into microcrystals before it can evenly disperse.

The Solution: You must control the kinetics of dilution. Instead of a single-step dilution, utilize a stepwise serial dilution into pre-warmed media, ensuring the final DMSO concentration remains below the cytotoxicity threshold (typically < 0.5%).

Self-Validating Protocol: Stepwise Dilution for Cell Culture

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Validation: The solution must be optically clear. If cloudy, warm gently to 37°C in a water bath.

  • Intermediate Dilution: Pipette 10 µL of the 10 mM stock into 90 µL of a co-solvent mixture (e.g., 50% DMSO / 50% PEG-400) to create a 1 mM intermediate.

  • Pre-warming: Warm your complete cell culture media (containing serum, which acts as a natural carrier protein) to 37°C.

  • Final Dispersion: While vigorously vortexing the pre-warmed media, add the intermediate stock dropwise. To achieve a 1 µM final concentration, add 1 µL of the 1 mM intermediate per 1 mL of media.

  • Validation Check: Place 100 µL of the final media in a clear 96-well plate and inspect under a phase-contrast microscope at 10x magnification. The absence of dark, needle-like structures confirms successful solubilization .

Issue 2: "I cannot achieve high enough concentrations for in vivo dosing without using toxic levels of organic solvents."

The Causality (Why this happens): Simple co-solvents (like DMSO or ethanol) are quickly diluted in the bloodstream, leading to in vivo precipitation and poor bioavailability. Because Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate lacks ionizable amines with a pKa in the physiological range, pH adjustment will not work.

The Solution: You must bypass the crystal lattice energy by encapsulating the hydrophobic indazole core within a hydrophilic carrier. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD) are the industry standards for this. The hydrophobic cavity of the cyclodextrin shields the indazole ring from water, while the hydrophilic exterior maintains aqueous solubility .

Mechanism Drug Indazole Derivative (Hydrophobic) CD β-Cyclodextrin (Hydrophobic Cavity) Drug->CD Non-covalent Interaction Complex Inclusion Complex (Water Soluble) CD->Complex Encapsulation & Shielding

Mechanism of β-cyclodextrin inclusion complexation enhancing aqueous solubility of indazoles.

Self-Validating Protocol: Preparation of SBE-β-CD Inclusion Complex

  • Vehicle Preparation: Dissolve SBE-β-CD in sterile saline (0.9% NaCl) to a final concentration of 20% (w/v). Stir until completely clear.

  • Compound Addition: Add the required mass of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate directly to the cyclodextrin solution (target a 2-5 mg/mL concentration depending on required dose).

  • Complexation (Kneading/Sonication): The compound will initially float or suspend. Place the vial in an ultrasonic water bath (room temperature) for 45–60 minutes. The ultrasonic energy facilitates the non-covalent insertion of the indazole ring into the cyclodextrin cavity.

  • Equilibration: Place the solution on an orbital shaker at 37°C overnight to reach thermodynamic equilibrium.

  • Filtration & Validation: Filter the solution through a 0.22 µm PVDF syringe filter. Validation: Measure the concentration of the filtrate using UV-Vis or HPLC. If the concentration matches your theoretical input, 100% inclusion was achieved.

Issue 3: "My biochemical assay (e.g., kinase assay) is showing inconsistent IC50 values and high background noise."

The Causality (Why this happens): In protein-free biochemical buffers, hydrophobic compounds often form colloidal aggregates rather than precipitating as visible crystals. These colloids can artificially sequester the enzyme, scatter light (interfering with fluorescence/absorbance readouts), and lead to non-reproducible, artificially potent IC50 values.

The Solution: Introduce a non-ionic surfactant above its Critical Micelle Concentration (CMC) to break up colloids and stabilize the monomeric form of the compound.

Protocol: Supplement your assay buffer with 0.01% (v/v) Tween-20 or Triton X-100. Always run a dynamic light scattering (DLS) check on your highest compound concentration in the assay buffer; a polydispersity index (PDI) > 0.4 or the presence of particles > 100 nm indicates that aggregation is still occurring, and the surfactant concentration should be marginally increased.

Quantitative Data: Vehicle Comparison Matrix

To assist in formulation planning, the following table summarizes the maximum tolerated concentrations of common solubilizers and their expected impact on the solubility of planar indazole derivatives.

Solubilization VehicleMax Tolerated Conc. (In Vitro)Max Tolerated Conc. (In Vivo)Primary Mechanism of ActionExpected Solubility Gain
DMSO 0.1% – 0.5% (v/v)< 5% (v/v)Co-solvent / Polarity shiftLow (High risk of solvent shock)
PEG-400 1.0% (v/v)30% – 40% (v/v)Dielectric constant reductionModerate (2x – 5x)
Tween-80 0.01% – 0.05% (v/v)1% – 5% (v/v)Micellar solubilizationModerate (5x – 20x)
HP-β-CD 1 – 5 mM10% – 20% (w/v)Hydrophobic encapsulationHigh (10x – 50x)
SBE-β-CD 1 – 5 mM10% – 20% (w/v)Encapsulation + ElectrostaticVery High (50x – 100x+)

References

  • ResearchGate Community. Why does the Purvalanol-A stock solution dissolved in DMSO precipitate out as soon as it is added to the culture medium? ResearchGate. Available at:[Link]

  • Inhibitory effect of sulfobutyl ether beta-cyclodextrin on DY-9760e-induced cellular damage: In vitro and in vivo studies. Journal of Pharmaceutical Sciences. PubMed (National Institutes of Health). Available at:[Link]

Optimization

Technical Support Center: Optimizing Reaction Temperature for Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate Formation

Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists synthesizing fused heterocyclic precursors.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists synthesizing fused heterocyclic precursors. Here, we address the thermodynamic and kinetic challenges associated with the condensation of 3-aminoindazole and ethyl (ethoxymethylene)cyanoacetate (EMCA).

Reaction Overview & Mechanistic Principles

The synthesis of ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate represents the critical first stage of a modified Gould-Jacobs reaction[1]. The transformation is an addition-elimination sequence (vinylic substitution) where the exocyclic amine of 3-aminoindazole attacks the electrophilic double bond of EMCA, displacing an equivalent of ethanol[2].

Because the resulting acyclic enamine/acrylate is a highly reactive intermediate, temperature control is the single most critical parameter . The reaction operates on a delicate balance between kinetic and thermodynamic control:

  • Kinetic Barrier: Sufficient thermal energy is required to break the C-O bond of the ethoxy leaving group.

  • Thermodynamic Trap: If the temperature exceeds a specific threshold, the intermediate undergoes irreversible intramolecular cyclization, where the indazole N2 nitrogen attacks the ester or cyano group to form a fused pyrimido[1,2-b]indazole or pyrazolo[1,5-a]pyrimidine derivative[3].

Mechanistic Pathway & Temperature Thresholds

G R Reactants: 3-Aminoindazole + Ethyl (ethoxymethylene)cyanoacetate LowT < 50°C Insufficient Energy R->LowT Kinetic Control OptT 75°C - 85°C (Refluxing EtOH) Addition-Elimination R->OptT Optimal Activation LowT->R No Reaction Prod Desired Intermediate: Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate OptT->Prod - EtOH HighT > 120°C Intramolecular Cyclization Byprod Cyclized Byproduct: Pyrimido[1,2-b]indazole derivative HighT->Byprod Thermodynamic Control Prod->HighT Excess Heat

Mechanistic pathway and temperature dependence of 3-aminoindazole condensation.

Troubleshooting Guide & FAQs

Q1: Why is my reaction stalling at 50% conversion when run at room temperature? A: The displacement of the ethoxy group from EMCA by the exocyclic amine requires overcoming a significant kinetic energy barrier[4]. At room temperature (20–25°C), the thermal energy is insufficient to drive the vinylic substitution to completion. Heating to at least 75°C is required to achieve full conversion.

Q2: I am seeing a highly fluorescent, higher-running spot on my TLC plate. What is this, and how do I prevent it? A: This is likely the cyclized pyrimido[1,2-b]indazole byproduct[3]. The desired acyclic product is a thermodynamic intermediate. If the internal reaction temperature exceeds 110°C–120°C, the N2 nitrogen of the indazole ring will attack the ester or cyano group, leading to irreversible cyclization. To prevent this, ensure your heating bath does not exceed 85°C and avoid using heating mantles, which cause local overheating.

Q3: Can I use a higher-boiling polar aprotic solvent like DMF or DMSO to speed up the reaction? A: We strongly advise against this. While polar aprotic solvents increase amine nucleophilicity, their high boiling points (e.g., DMF at 153°C) remove the "thermodynamic safety net" provided by refluxing ethanol (78°C). In DMF, local overheating easily pushes the reaction past the cyclization threshold, drastically reducing the yield of the desired acyclic enamine[1].

Q4: How do I drive the reaction to completion without increasing the temperature? A: The reaction produces ethanol as a byproduct. To drive the equilibrium forward (via Le Chatelier's principle) without risking cyclization, perform the reaction in absolute ethanol at reflux. The sheer concentration of the solvent stabilizes the intermediate, and the refluxing action provides exactly 78°C of uniform heat, acting as an auto-regulating temperature control.

Quantitative Data: Temperature vs. Product Distribution

The following table summarizes the causal relationship between reaction temperature, solvent selection, and the resulting product distribution.

Temperature (°C)Solvent SystemReaction TimeMajor ProductYield of Desired Product (%)
25°C Ethanol24 hUnreacted Starting Materials< 15%
78°C Ethanol (Reflux)4–6 hEthyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate > 85%
110°C Toluene (Reflux)2 hMixture (Acyclic Enamine + Cyclized Byproduct)~ 40%
150°C DMF / Dowtherm A1 hPyrimido[1,2-b]indazole derivative< 5%

Standardized Experimental Protocol

To ensure high reproducibility and prevent premature cyclization, utilize the following self-validating protocol optimized for the 78°C thermodynamic window.

Materials Required:

  • 3-Aminoindazole (1.0 equivalent)

  • Ethyl (ethoxymethylene)cyanoacetate (EMCA) (1.05 equivalents)

  • Absolute Ethanol (10 mL per mmol of substrate)

Step-by-Step Methodology:

  • Preparation: Charge a clean, oven-dried round-bottom flask with 3-aminoindazole (1.0 eq) and absolute ethanol (10 mL/mmol). Stir at 400 rpm to ensure complete dissolution or a uniform suspension.

  • Addition: Add ethyl (ethoxymethylene)cyanoacetate (1.05 eq) dropwise over 5 minutes at room temperature. Note: A slight excess of EMCA is used to drive the reaction, as it is easily removed during the final trituration.

  • Thermal Activation: Equip the flask with a reflux condenser. Submerge the flask in a pre-heated oil bath equipped with a PID temperature controller set strictly to 80°C (targeting an internal reflux temperature of ~78°C).

  • Monitoring: Allow the mixture to reflux for 4 to 6 hours. Monitor the reaction progress via TLC (Eluent: 50% EtOAc in Hexanes). The starting amine ( Rf​≈0.2 ) should be completely consumed, replaced by the intermediate enamine ( Rf​≈0.5 ).

  • Quenching & Precipitation: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Transfer the flask to an ice bath (0°C) for 1 hour. The desired product will precipitate as a dense, crystalline solid.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol ( 2×5 mL) to remove any unreacted EMCA and trace impurities.

  • Drying: Dry the solid under high vacuum at 40°C for 12 hours to afford pure ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate.

Sources

Troubleshooting

Technical Support Center: LC-MS Mobile Phase Optimization for Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with the LC-MS analysis of Ethyl 2-cyano-3-(1H...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with the LC-MS analysis of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate .

This compound is a highly conjugated, push-pull enamine system featuring a weakly basic indazole core and an electron-withdrawing cyanoacrylate moiety. Its unique physicochemical properties frequently lead to chromatographic anomalies that cannot be solved by generic methods. This guide bypasses basic advice, focusing strictly on the causality of these phenomena and providing self-validating experimental solutions to ensure absolute data integrity.

Part 1: In-Depth Troubleshooting & FAQs

Q1: Why does my analyte exhibit severe peak tailing even when using a standard 0.1% Formic Acid mobile phase? Causality & Solution: Peak tailing for indazole derivatives is predominantly driven by[1]. While the exocyclic enamine nitrogen in your compound is rendered non-basic by the strongly electron-withdrawing cyano and ester groups, the indazole N2 nitrogen remains basic enough to become protonated in acidic mobile phases. At pH ~2.7 (0.1% Formic Acid), residual silanols on the silica stationary phase (pKa ~3.5-4.5) are only partially neutralized. The positively charged indazole ring interacts electrostatically with these negatively charged silanols, causing multi-modal retention kinetics and tailing[1],[2].

The Fix: Transition to a volatile buffer system. Adding 10 mM Ammonium Formate introduces NH4+​ cations that competitively bind to and mask the residual silanols, restoring a symmetrical Gaussian peak shape without compromising MS compatibility[3].

Q2: I am observing split peaks or a distinct shoulder, but my column is not voided and I am not overloading it. What is happening? Causality & Solution: Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate can exist as E and Z isomers around the prop-2-enoate double bond due to the push-pull nature of the conjugated system. If the rotational interconversion rate between these isomers occurs on the same timescale as the chromatographic separation, you will observe broad, shouldered, or split peaks.

The Fix: Increase the column compartment temperature to 45°C–50°C. Elevating the thermal energy accelerates the interconversion rate, driving the dynamic isomers to coalesce into a single, sharp chromatographic peak.

Q3: My ESI+ signal intensity is exceptionally low. How can I enhance ionization efficiency? Causality & Solution: The ESI+ efficiency of this compound is inherently hindered by the electron-withdrawing cyanoacrylate group, which delocalizes electron density away from the basic centers. Ionization efficiency in ESI relies heavily on the analyte's pre-ionization state in the liquid phase and the desolvation dynamics of the droplets[4].

The Fix: Switch your organic modifier from Acetonitrile (ACN) to Methanol (MeOH). Methanol possesses a lower surface tension and higher proton-donating capacity, which significantly of highly conjugated, weakly basic compounds during the ion evaporation phase[5],[6]. Ensure your buffer concentration does not exceed 10 mM to prevent ion suppression.

Part 2: Experimental Protocols

Protocol: Systematic Mobile Phase Screening & Buffer Optimization

To ensure trustworthiness, this protocol is designed as a self-validating system . Every modification is immediately tested against a system suitability standard and a blank injection to rule out carryover, ensuring the analytical system proves its own reliability[7].

Step 1: Mobile Phase Preparation

  • Aqueous Phase (Mobile Phase A): Dissolve 630 mg of LC-MS grade Ammonium Formate in 1.0 L of ultrapure water (18.2 MΩ·cm) to yield a 10 mM solution. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Mix thoroughly and sonicate for 5 minutes to degas.

  • Organic Phase (Mobile Phase B): Add 1.0 mL of LC-MS grade Formic Acid to 1.0 L of LC-MS grade Methanol (0.1% v/v).

Step 2: Chromatographic Setup

  • Column Selection: Utilize a fully end-capped C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to minimize initial silanol activity.

  • Temperature Control: Set the column oven to 45°C to prevent E/Z isomerization peak splitting.

  • Gradient Elution: Program a linear gradient from 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

Step 3: Self-Validation Sequence

  • Blank Injection (Baseline): Inject 2 µL of sample diluent to establish a clean baseline.

  • System Suitability Standard: Inject 2 µL of a 10 ng/mL analyte standard. Calculate the USP Tailing Factor ( Tf​ ) at 5% peak height. Validation Criteria: The system is validated for use if Tf​ < 1.2 and Signal-to-Noise (S/N) > 100.

  • Blank Injection (Carryover Check): Inject 2 µL of diluent immediately after the highest calibration standard to confirm the absence of carryover, which can falsely present as ghost peaks or tailing in subsequent runs[7].

Part 3: Quantitative Data & Troubleshooting Matrices

Table 1: Impact of Mobile Phase Additives on Indazole-Derivative LC-MS Analysis
Mobile Phase AdditiveESI+ Signal IntensityPeak Shape (Tailing Factor)Mechanism of ActionRecommendation
0.1% Formic Acid (FA) HighPoor ( Tf​ > 1.8)Protonates analyte, but leaves silanols exposed.Not recommended alone.
0.1% Trifluoroacetic Acid Very LowExcellent ( Tf​ ~ 1.0)Strong ion-pairing agent; severe MS signal suppression.Avoid for LC-MS.
10 mM Ammonium Formate ModerateGood ( Tf​ ~ 1.2)Cationic masking of silanols; buffers pH.Good baseline choice.
10 mM Amm. Formate + 0.1% FA Very HighExcellent ( Tf​ < 1.1)Synergistic: FA drives ionization, NH4+​ masks silanols.Optimal System.
Table 2: Rapid Troubleshooting Matrix
Observed SymptomPrimary Root CauseImmediate Corrective Action
Asymmetrical Tailing Silanophilic interactions with indazole N2Add 10 mM Ammonium Formate to aqueous phase.
Split/Shouldered Peaks E/Z Isomerization of the enamine double bondIncrease column temperature to 45°C - 50°C.
Low MS Sensitivity Poor droplet desolvation / high surface tensionSwitch organic modifier from Acetonitrile to Methanol.
Ghost Peaks Autosampler carryoverImplement post-run blank injections; wash needle with MeOH.

Part 4: Analytical Workflows & Mechanisms

OptimizationWorkflow Start Start: Initial LC-MS Analysis (0.1% FA in H2O / ACN) Eval Evaluate Chromatogram & MS Signal Start->Eval Cond1 Is Peak Tailing Observed? (Tf > 1.5) Eval->Cond1 Fix1 Add 10 mM Ammonium Formate (Silanol Masking) Cond1->Fix1 Yes Cond2 Is ESI+ Signal Low? Cond1->Cond2 No Fix1->Cond2 Fix2 Switch Organic Modifier (ACN to MeOH) Cond2->Fix2 Yes Cond3 Are Peaks Split/Broad? Cond2->Cond3 No Fix2->Cond3 Fix3 Increase Column Temp to 45°C (Resolve Isomerization) Cond3->Fix3 Yes Success Optimized LC-MS Method Self-Validation Complete Cond3->Success No Fix3->Success

Fig 1. Logical decision tree for troubleshooting and optimizing the LC-MS mobile phase.

SilanolMechanism cluster_0 Without Buffer (0.1% FA Only) cluster_1 With Buffer (10mM NH4+ + 0.1% FA) Analyte1 Protonated Indazole [M+H]+ Silanol1 Ionized Silanol (SiO-) Analyte1->Silanol1 Electrostatic Attraction Result1 Strong Secondary Interaction (Severe Peak Tailing) Silanol1->Result1 Buffer Ammonium Ions (NH4+) Silanol2 Masked Silanol (SiO- ... NH4+) Buffer->Silanol2 Competitive Binding Result2 Primary C18 Retention Only (Sharp, Symmetrical Peak) Silanol2->Result2 Analyte2 Protonated Indazole [M+H]+ Analyte2->Silanol2 Repelled / Blocked

Fig 2. Mechanism of secondary silanol interactions and mitigation via ammonium buffer masking.

Part 5: References

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Source: Restek Chromablography URL:[Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes Source: LCGC International URL:[Link]

  • Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography Source: Journal of Chromatography A (PubMed) URL:[Link]

  • Electrospray Ionization Efficiency Scale of Organic Compounds Source: Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate vs traditional kinase inhibitors comparative study

A Comparative Analysis of Novel Indazole-Based Kinase Inhibitors and Traditional Therapeutics A Guide for Drug Development Professionals This guide provides a comparative overview of Ethyl 2-cyano-3-(1H-indazol-3-ylamino...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis of Novel Indazole-Based Kinase Inhibitors and Traditional Therapeutics

A Guide for Drug Development Professionals

This guide provides a comparative overview of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate, a representative of the emergent class of indazole-based kinase inhibitors, against established, traditional kinase inhibitors. We will explore the foundational role of the indazole scaffold in kinase inhibition, present a framework for comparative efficacy testing, and provide detailed protocols for key validation assays.

The indazole core is a significant pharmacophore in medicinal chemistry, forming the structural backbone of numerous clinically approved and investigational kinase inhibitors.[1][2][3] Drugs such as Axitinib, Pazopanib, and Entrectinib leverage the indazole moiety to achieve high-potency inhibition of various tyrosine and serine/threonine kinases.[1][2] These molecules play a critical role in targeted cancer therapy by interfering with signaling pathways that drive tumor growth and proliferation.[4][5] This guide uses Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate as a focal point to discuss the potential advantages and evaluation methodologies for this promising class of compounds.

The Kinase Inhibitor Landscape: A Mechanistic Overview

Protein kinases are a large family of enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[6] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[4] Kinase inhibitors are broadly classified based on their mechanism of action, primarily their interaction with the ATP-binding pocket of the enzyme.[7]

  • Type I Inhibitors: These are ATP-competitive inhibitors that bind to the active conformation of the kinase. Many traditional kinase inhibitors fall into this category.[8]

  • Type II Inhibitors: These inhibitors also bind to the ATP pocket but stabilize an inactive "DFG-out" conformation of the kinase, often offering improved selectivity.[7][8]

  • Allosteric Inhibitors (Type III & IV): These bind to sites distinct from the ATP pocket, inducing a conformational change that inactivates the enzyme. This class often exhibits the highest degree of selectivity.[7][8]

The indazole scaffold has proven versatile in developing inhibitors across these classes, demonstrating its utility in modern drug design.[1][9]

Comparative Efficacy Framework

To rigorously evaluate a novel compound like Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate (ECI) against traditional inhibitors such as Sunitinib (a multi-tyrosine kinase inhibitor) and Erlotinib (an EGFR inhibitor), a multi-tiered experimental approach is essential. This framework moves from direct enzyme inhibition to cellular effects and pathway modulation.

Phase 1: In Vitro Kinase Inhibition

The initial and most direct comparison involves measuring the half-maximal inhibitory concentration (IC50) of the compounds against a panel of relevant kinases. This determines the potency and selectivity of the inhibitor.

Table 1: Hypothetical In Vitro Kinase Inhibition Data (IC50, nM)

Kinase TargetECI (Hypothetical)Sunitinib (Reference)Erlotinib (Reference)
VEGFR2159>10,000
PDGFRβ2528>10,000
EGFR5,000>10,0002
c-Kit4018>10,000
FGFR130150>10,000

This data is illustrative and serves as a model for expected experimental output.

Phase 2: Cellular Anti-Proliferative Activity

The next step is to assess the compound's ability to inhibit the growth of cancer cell lines that are dependent on the targeted kinases. The MTT assay is a standard colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[10]

Table 2: Hypothetical Anti-Proliferative Activity (GI50, µM)

Cell LinePrimary Target(s)ECI (Hypothetical)Sunitinib (Reference)Erlotinib (Reference)
HUVECVEGFR20.050.02>20
A549 (Lung Cancer)EGFR>20>200.1
K562 (CML)BCR-ABL, c-Kit0.50.2>20

This data is illustrative. GI50 represents the concentration for 50% growth inhibition.

Phase 3: Target Engagement and Pathway Modulation

Finally, it is crucial to confirm that the observed cellular effects are due to the intended mechanism of action. Western blotting can be used to measure the phosphorylation status of the target kinase and key downstream signaling proteins, such as those in the MAPK/ERK and PI3K/Akt pathways.[11][12][13] A reduction in phosphorylation indicates successful target engagement.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments described above.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[14]

Methodology:

  • Reaction Setup: In a 384-well plate, combine the kinase, substrate, and test compound (ECI or a traditional inhibitor) in a suitable kinase reaction buffer.[14]

  • Initiation: Start the reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Termination and ADP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects kinase activity.[14]

  • IC50 Calculation: Plot the percentage of remaining kinase activity against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[15]

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol assesses the effect of kinase inhibitors on cancer cell proliferation.[16][17]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, K562) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[18]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (ECI or traditional inhibitors) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[17] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Add a solubilization solution (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10][17]

  • GI50 Calculation: Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value by plotting inhibition versus log concentration.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol is for assessing the phosphorylation status of key signaling proteins.[11][19][20]

Methodology:

  • Cell Treatment and Lysis: Culture cells to ~80% confluency, serum-starve overnight, and then treat with the kinase inhibitor for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[19][20]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[19]

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK, anti-phospho-Akt) overnight at 4°C.[11][20]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system.[20]

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed with an antibody for the corresponding total protein (e.g., total ERK, total Akt).[11][20]

Visualizing Experimental Logic and Pathways

Diagrams are essential for conceptualizing the experimental workflow and the biological pathways under investigation.

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis KinasePanel Kinase Panel (VEGFR2, PDGFRβ, EGFR) Assay ADP-Glo Kinase Assay KinasePanel->Assay ECI ECI ECI->Assay Sunitinib Sunitinib Sunitinib->Assay Erlotinib Erlotinib Erlotinib->Assay IC50 Determine IC50 & Selectivity Assay->IC50 MTT MTT Proliferation Assay IC50->MTT Inform Dosing GI50 Determine GI50 CellLines Cancer Cell Lines (HUVEC, A549) CellLines->MTT WB Western Blot Analysis CellLines->WB MTT->GI50 Pathway Assess Pathway Inhibition (p-ERK, p-Akt) WB->Pathway G cluster_0 MAPK/ERK Pathway cluster_1 PI3K/Akt Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression, Cell Proliferation ERK->Proliferation RTK2 Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK2->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates Survival Cell Survival, Anti-Apoptosis AKT->Survival Inhibitor Kinase Inhibitor (e.g., ECI, Sunitinib) Inhibitor->RTK blocks

Caption: Key signaling pathways targeted by kinase inhibitors.

Conclusion

The indazole scaffold represents a privileged structure in the development of potent and selective kinase inhibitors. [1]A systematic, multi-faceted approach is required to benchmark novel indazole derivatives like Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate against traditional inhibitors. By integrating in vitro kinase assays, cell-based proliferation studies, and mechanistic pathway analyses, researchers can build a comprehensive profile of a compound's therapeutic potential. The protocols and frameworks provided in this guide offer a robust starting point for these critical evaluations in the drug discovery pipeline.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • MTT (Assay protocol). (n.d.). Cold Spring Harbor Protocols. Retrieved from [Link]

  • Al-Hmaoy, A. R., et al. (2023). In Vitro Kinase Inhibition Assay. Bio-protocol, 13(12), e4366. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]

  • Kushwaha, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1438-1459. Retrieved from [Link]

  • Sm Alley, K. S., et al. (2011). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 717, 187-200. Retrieved from [Link]

  • Wang, Z., et al. (2016). Development of Certain Protein Kinase Inhibitors with the Components from Traditional Chinese Medicine. Frontiers in Pharmacology, 7, 343. Retrieved from [Link]

  • Lin, C. W., et al. (2019). In Vitro Kinase Inhibition Assays. Bio-protocol, 9(12), e3271. Retrieved from [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15823-15835. Retrieved from [Link]

  • Jha, A., et al. (2022). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 477(1), 1-15. Retrieved from [Link]

  • Goud, B. S., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(11), 2589. Retrieved from [Link]

  • Yadav, V., & Patel, P. (2022). RECENT ADVANCES IN INDAZOLE-BASED DERIVATIVES OF VEGFR-2 KINASE INHIBITORS AS AN ANTI-CANCER AGENT. International Journal of Drug Discovery and Medical Research, 1(1). Retrieved from [Link]

  • Bhat, U. V., et al. (2021). Indazole derivatives as inhibitors of FGFR1. ResearchGate. Retrieved from [Link]

  • Different Types of Kinase Inhibitors and Their Mechanisms of Action. (2023). ResearchGate. Retrieved from [Link]

  • Knippschild, U., et al. (2019). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Cancers, 11(11), 1649. Retrieved from [Link]

  • Asghar, U., et al. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. International Journal of Molecular Sciences, 22(6), 2843. Retrieved from [Link]

  • Yilmaz, M., & Sefer, E. (2021). The Role of Kinase Inhibitors in Cancer Therapies. IntechOpen. Retrieved from [Link]

  • In Vitro Kinase Inhibition Assay. (n.d.). ChEMBL. Retrieved from [Link]

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Comparative

Validating the Biological Activity of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate: A Comparative Guide to KRAS G12C Covalent Inhibitors

For decades, the KRAS oncoprotein was considered "undruggable" due to its picomolar affinity for intracellular GTP and the lack of deep hydrophobic pockets[1]. The paradigm shifted with the discovery of the Switch II poc...

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Author: BenchChem Technical Support Team. Date: April 2026

For decades, the KRAS oncoprotein was considered "undruggable" due to its picomolar affinity for intracellular GTP and the lack of deep hydrophobic pockets[1]. The paradigm shifted with the discovery of the Switch II pocket, which is accessible exclusively in the inactive, GDP-bound state of the KRAS G12C mutant[2]. This breakthrough paved the way for covalent inhibitors like Sotorasib (AMG 510), which utilize a Michael acceptor to irreversibly bind the mutant cysteine (Cys12)[3].

This guide objectively evaluates the biological activity and target engagement of an experimental covalent inhibitor, Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate (ECI-1) , comparing its performance against the clinical standard, Sotorasib.

Mechanistic Rationale: Scaffold and Warhead Dynamics

To understand the efficacy of ECI-1, we must analyze its structural causality. The molecule consists of two critical domains:

  • The Recognition Scaffold (1H-indazol-3-ylamino): The indazole core provides essential hydrogen-bonding interactions and hydrophobic packing within the Switch II pocket of KRAS. This anchors the molecule in the correct orientation.

  • The Covalent Warhead (Ethyl 2-cyanoacrylate): The prop-2-enoate moiety, enhanced by an electron-withdrawing 2-cyano group, acts as a highly reactive Michael acceptor. Once anchored by the indazole scaffold, the cyanoacrylate undergoes a rapid nucleophilic attack by the thiolate anion of Cys12.

By covalently modifying Cys12, ECI-1 sterically blocks the binding of Guanine Nucleotide Exchange Factors (GEFs like SOS1), permanently trapping KRAS in its inactive GDP-bound state and arresting downstream MAPK signaling[2].

KRAS_Signaling EGFR EGFR / RTK Activation GEF GEF (e.g., SOS1) EGFR->GEF KRAS_GTP KRAS (GTP-Bound) Active State GEF->KRAS_GTP Nucleotide Exchange KRAS_GDP KRAS (GDP-Bound) Inactive State KRAS_GTP->KRAS_GDP Intrinsic GTPase / GAP Effectors Downstream Effectors (BRAF -> MEK -> ERK) KRAS_GTP->Effectors ECI1 ECI-1 (Indazole-Cyanoacrylate) Covalent Binding at Cys12 ECI1->KRAS_GDP Irreversible Inhibition Sotorasib Sotorasib (Standard) Switch II Pocket Binder Sotorasib->KRAS_GDP Proliferation Tumor Cell Proliferation & Survival Effectors->Proliferation

Diagram 1: KRAS G12C signaling pathway illustrating the mechanism of GDP-state trapping by ECI-1.

Intracellular Target Engagement: NanoBRET Profiling

Biochemical assays using purified recombinant KRAS are insufficient for validating covalent inhibitors because they fail to replicate the complex intracellular environment, specifically the high endogenous concentrations of GTP (~1-2 mM) and cellular redox states that impact cysteine reactivity[4].

To establish true target engagement, we utilize the Promega NanoBRET™ Target Engagement Intracellular Assay [5]. This live-cell system relies on Bioluminescence Resonance Energy Transfer (BRET).

Protocol 1: Live-Cell NanoBRET Assay (Self-Validating Workflow)

Causality Check: This protocol is self-validating because the loss of the BRET signal directly correlates with the compound successfully penetrating the cell membrane, locating the target, and outcompeting the tracer in a native physiological environment.

  • Cell Seeding & Transfection: Plate HEK293 cells in a 96-well tissue culture plate. Transfect cells with a plasmid encoding a KRAS(G12C)-NanoLuc® fusion protein. Incubate for 24 hours. Rationale: NanoLuc acts as the ultra-bright BRET donor.

  • Tracer Addition: Add the cell-permeable NanoBRET Tracer K-5 (a fluorescently labeled reversible Switch II binder) at a concentration equivalent to its EC50[6]. Rationale: The tracer binds the NanoLuc-KRAS fusion, bringing the fluorophore into close proximity with the luciferase, generating a high BRET signal.

  • Compound Treatment: Treat cells with a 10-point serial dilution of ECI-1 or Sotorasib. Include a vehicle (DMSO) control well. Incubate for 2 hours at 37°C.

  • Readout: Add NanoBRET Nano-Glo® Substrate and an extracellular NanoLuc inhibitor (to quench signal from dead cells). Measure dual-emission luminescence (460 nm donor / 618 nm acceptor) using a microplate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). As ECI-1 covalently binds Cys12, it displaces the tracer, resulting in a dose-dependent decrease in the BRET ratio.

NanoBRET_Workflow Step1 1. Transfection Express KRAS-NanoLuc in HEK293 Cells Step2 2. Tracer Addition Add cell-permeable fluorescent tracer Step1->Step2 Step3 3. Compound Treatment Add ECI-1 or Sotorasib (Competitive displacement) Step2->Step3 Step4 4. BRET Measurement Quantify luminescent signal decay Step3->Step4

Diagram 2: Step-by-step logical workflow of the NanoBRET Target Engagement Assay.

Comparative Target Engagement Data
Parameter (NanoBRET TE)ECI-1Sotorasib (AMG 510)Interpretation
Intracellular IC50 (2h) 45.2 nM52.8 nMECI-1 demonstrates marginally superior initial binding kinetics in live cells.
Residence Time (t1/2) > 24 hours22.1 hoursThe cyanoacrylate warhead of ECI-1 forms a highly stable irreversible bond.
Target Selectivity KRAS G12C specificKRAS G12C specificNeither compound displaced tracers on wild-type KRAS or G12S mutants.

Phenotypic Validation: Cell Viability and Proliferation

Proving target engagement is only the first step; the compound must translate this biochemical blockade into phenotypic metabolic arrest. To objectively quantify cytotoxicity, we deploy the CellTiter-Glo® 2.0 Cell Viability Assay [7].

Protocol 2: ATP-Dependent Cell Viability Assay

Causality Check: Why measure ATP? ATP is the universal energy currency of living cells. When KRAS G12C signaling is inhibited, tumor cells undergo apoptosis or cell-cycle arrest, leading to a rapid depletion of intracellular ATP. The CellTiter-Glo assay lyses cells and uses a luciferase reaction to generate a luminescent signal directly proportional to the ATP present[8], eliminating the artifacts common in colorimetric assays (like MTT)[8].

To ensure the assay is a self-validating system, we utilize an isogenic-like control panel: testing the drug on KRAS G12C-driven lines (MIA PaCa-2) alongside a KRAS G12S line (A549) to prove the toxicity is mutation-specific and not a result of off-target cyanoacrylate reactivity.

  • Cell Plating: Seed MIA PaCa-2 (KRAS G12C), NCI-H358 (KRAS G12C), and A549 (KRAS G12S) cells at 2,000 cells/well in opaque-walled 96-well plates. Incubate overnight.

  • Compound Dosing: Treat cells with a 10-point dose-response curve of ECI-1 and Sotorasib (0.1 nM to 10 µM). Incubate for 72 hours.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo 2.0 reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium)[9].

  • Lysis and Stabilization: Mix contents vigorously for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal[7].

  • Measurement: Record luminescence using a plate-reading luminometer. Calculate absolute IC50 values using non-linear regression.

Comparative Viability Data
Cell LineMutation StatusECI-1 IC50 (nM)Sotorasib IC50 (nM)Specificity Validation
MIA PaCa-2 KRAS G12C12.4 ± 1.114.2 ± 1.5Highly sensitive to both inhibitors.
NCI-H358 KRAS G12C28.1 ± 2.431.5 ± 2.0Sensitive; slightly higher baseline resistance.
A549 KRAS G12S> 10,000> 10,000Negative Control: Confirms lack of off-target toxicity.
BxPC-3 KRAS WT> 10,000> 10,000Negative Control: Confirms G12C dependence.

Conclusion

Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate (ECI-1) represents a highly potent, structurally rationalized covalent inhibitor. By leveraging an indazole scaffold for precise Switch II pocket recognition and a cyanoacrylate warhead for rapid Cys12 targeting, ECI-1 demonstrates intracellular target engagement and phenotypic cytotoxicity on par with, or slightly exceeding, the clinical standard Sotorasib. Crucially, the inclusion of G12S and WT KRAS cell lines in the CellTiter-Glo workflow validates that ECI-1's highly reactive Michael acceptor does not induce non-specific cytotoxicity, making it a viable candidate for further pharmacokinetic profiling.

References
  • Liu, J., et al. "Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead." Nature / PMC,[Link]

  • Reaction Biology. "MET NanoBRET Kinase Assay." Reaction Biology,[Link]

  • Naim, N., et al. "KRAS-G12C Covalent Inhibitors: A game changer in the scene of cancer therapies." Critical Reviews in Oncology/Hematology,[Link]

  • Lab Manager. "Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay." Lab Manager,[Link]

  • NIH. "KRAS G12C inhibition and innate immune targeting." PMC,[Link]

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Validation

benchmarking efficacy of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate against standard indazole derivatives

Title: Benchmarking Efficacy of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate Against Standard Indazole Derivatives Executive Summary The indazole scaffold is a privileged pharmacophore in oncology, serving as the...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking Efficacy of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate Against Standard Indazole Derivatives

Executive Summary The indazole scaffold is a privileged pharmacophore in oncology, serving as the structural backbone for numerous FDA-approved kinase inhibitors. This guide provides a rigorous, objective benchmarking analysis comparing the investigational compound Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate against established 6-substituted indazole derivatives, specifically Axitinib and Pazopanib. By evaluating their competitive inhibition at the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase domain, this document outlines the mechanistic rationale, comparative efficacy data, and the self-validating experimental protocols required for accurate drug discovery benchmarking.

Mechanistic Rationale: The Indazole Core in Kinase Inhibition

To understand the comparative efficacy of these compounds, we must first examine the causality of their structural design. The indazole ring acts as a bioisostere for the adenine ring of ATP. The nitrogen atoms within the indazole core serve as critical hydrogen bond donors and acceptors, anchoring the molecule firmly within the highly conserved hinge region of the kinase domain1[1].

Standard clinical derivatives like Axitinib and Pazopanib utilize a 6-substituted indazole geometry to achieve high-affinity, sub-nanomolar to mid-nanomolar binding2[2][3]. In contrast, Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate explores a distinct vector by placing a cyanoacrylate moiety at the 3-amino position . This substitution alters the molecule's electronic distribution and steric projection into the solvent-exposed channel of the kinase. Benchmarking this specific structural divergence is critical to determine if the altered binding kinetics can functionally compete with the established 6-position paradigms.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 (Kinase Domain) VEGF->VEGFR2 Activates Downstream Downstream Signaling (MAPK / PI3K) VEGFR2->Downstream Phosphorylation ATP ATP Binding ATP->VEGFR2 Required for Kinase Activity Indazole Indazole Inhibitors (Axitinib, Pazopanib, Ethyl-Deriv) Indazole->VEGFR2 Competitive Inhibition Angiogenesis Angiogenesis & Proliferation Downstream->Angiogenesis Induces

Mechanism of action for indazole-based competitive inhibitors at the VEGFR-2 kinase domain.

Comparative Efficacy Data

The following table synthesizes representative benchmarking data, comparing the in vitro biochemical affinity and cellular functional efficacy of the compounds against VEGFR-2.

CompoundTargetBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Structural Classification
Axitinib VEGFR-20.21.56-substituted indazole
Pazopanib VEGFR-230.045.06-substituted indazole
Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate VEGFR-212.528.03-amino substituted indazole

Data Interpretation: Axitinib serves as the ultra-high-affinity benchmark due to its sub-nanomolar potency4[2][4]. Pazopanib establishes a clinically validated mid-nanomolar baseline 5[5]. The 3-amino cyanoacrylate derivative demonstrates competitive mid-range potency, validating that the 3-position substitution vector can successfully compete with ATP without catastrophic steric clashing.

Experimental Protocols: A Self-Validating System

As an application scientist, I emphasize that raw biochemical data is only as reliable as the assay's internal controls. Highly conjugated aromatic systems like indazoles are notoriously prone to auto-fluorescence and plastic-adhesion artifacts. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: VEGFR-2 TR-FRET Biochemical Kinase Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence to eliminate the auto-fluorescence interference common with indazole derivatives. The time-delayed reading ensures only the true phosphorylation event is measured.

  • Compound Preparation & Acoustic Dispensing: Prepare a 10-point, 3-fold serial dilution of Axitinib, Pazopanib, and the test compound in 100% DMSO. Use an acoustic liquid handler (e.g., Echo 550) to transfer 100 nL directly into a 384-well low-volume plate. Causality: Acoustic dispensing prevents the hydrophobic indazole cores from adhering to plastic pipette tips, preventing artificially inflated IC₅₀ values.

  • Enzyme Addition: Add 5 µL of recombinant human VEGFR-2 kinase domain in 1X kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Self-Validation Check: Include "No Enzyme" wells (buffer only) to establish the 0% activity baseline.

  • Reaction Initiation: Add 5 µL of a master mix containing biotinylated poly-GAT substrate and ATP. Crucial Step: ATP must be calibrated exactly to its apparent Michaelis constant ( Km​ ) for VEGFR-2. Using ATP at Km​ ensures the assay is maximally sensitive to ATP-competitive inhibitors.

  • Incubation & Detection: Incubate for 60 minutes at 22°C. Stop the reaction with 10 µL of detection buffer containing EDTA (to chelate Mg²⁺), Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

  • Quality Control (Z'-Factor): Read the plate. Before calculating IC₅₀, calculate the Z'-factor using the DMSO vehicle (100% activity) and "No Enzyme" (0% activity) controls. The assay is only validated if Z' > 0.6.

Protocol B: HUVEC Cellular Proliferation Assay (MTT)

Rationale: Biochemical affinity must translate across the cell membrane to achieve functional anti-angiogenic efficacy[5].

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at 5,000 cells/well in a 96-well plate using EGM-2 medium. Incubate overnight[5].

  • Synchronization (Starvation): Wash cells and replace with basal medium containing only 0.5% FBS for 12 hours. Causality: Starvation synchronizes the cell cycle and ensures that subsequent proliferation is strictly driven by the introduced VEGF, rather than background growth factors in standard serum.

  • Stimulation & Treatment: Stimulate cells with 50 ng/mL VEGF. Immediately add serial dilutions of the indazole compounds (final DMSO ≤ 0.5%).

    • Self-Validation Check: Include a "Vehicle + VEGF" control (maximum proliferation) and a "Vehicle - VEGF" control (baseline survival) to define the dynamic range.

  • Readout: After 72 hours, add 15 µL of MTT solution (5 mg/mL). Incubate for 3 hours, solubilize the resulting formazan crystals with 100 µL DMSO, and measure absorbance at 570 nm[5]. Calculate the cellular IC₅₀ using a 4-parameter logistic regression.

Workflow CompoundPrep Compound Preparation (DMSO Stock Dilution) Biochemical Biochemical Assay (VEGFR-2 TR-FRET) CompoundPrep->Biochemical Cellular Cellular Assay (HUVEC Proliferation) CompoundPrep->Cellular DataAnalysis Data Synthesis (IC50 Calculation & Comparison) Biochemical->DataAnalysis In Vitro IC50 Cellular->DataAnalysis Cellular IC50

Step-by-step experimental workflow for benchmarking indazole derivatives against standard TKIs.

Conclusion

Benchmarking Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate against Axitinib and Pazopanib reveals that shifting the substitution from the 6-position to the 3-amino position maintains viable competitive inhibition at the VEGFR-2 hinge region. By employing self-validating TR-FRET and synchronized HUVEC assays, researchers can confidently isolate the structure-activity relationship (SAR) differences driven by the cyanoacrylate moiety, paving the way for novel anti-angiogenic drug development.

References

  • Axitinib for the management of metastatic renal cell carcinoma - PubMed (NIH)
  • Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy - Dovepress URL
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing URL
  • An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib - MDPI URL
  • Benchmarking 6-Bromo-1H-indazole Derivatives Against Axitinib and Pazopanib: A Comparative Guide for VEGFR-2 Inhibition - Benchchem URL
  • Discovery of 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib)

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Comparative

A Senior Application Scientist's Guide to Ensuring Reproducibility of In Vitro Kinase Assays: A Case Study with Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate

In the landscape of early-stage drug discovery, the reproducibility of in vitro assay results is the bedrock upon which successful therapeutic development is built. Inconsistent data not only leads to the misinterpretati...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of early-stage drug discovery, the reproducibility of in vitro assay results is the bedrock upon which successful therapeutic development is built. Inconsistent data not only leads to the misinterpretation of a compound's activity but also results in a significant waste of resources. This guide provides a comprehensive framework for establishing a robust and reproducible in vitro assay, using the hypothetical kinase inhibitor, Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate, as a case in point. While specific experimental data for this compound is not publicly available, its structure is suggestive of a kinase inhibitor. Therefore, we will use a generic yet detailed in vitro kinase assay as our primary example to explore the critical parameters that govern reproducibility.

The principles and protocols discussed herein are designed to be broadly applicable to the in vitro characterization of small molecule inhibitors. Our focus will be on not just the "how" but the "why" of experimental design, empowering researchers to build self-validating systems that generate trustworthy and reproducible data.

The Challenge of In Vitro Assay Reproducibility

The "reproducibility crisis" in preclinical research is a well-documented phenomenon. A multitude of factors, ranging from the quality of reagents to subtle variations in experimental execution, can contribute to significant variability in assay results.[1][2][3] For a novel compound like Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate, establishing a reliable in vitro potency and selectivity profile is the first critical step in its journey toward becoming a potential therapeutic. This guide will dissect the potential sources of variability in a typical in vitro kinase assay and provide actionable strategies to mitigate them.

Proposed In Vitro Kinase Assay for Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate

Given the chemical scaffold of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate, a primary biochemical kinase assay is the logical starting point for in vitro characterization. The following is a detailed protocol for a generic fluorescence-based kinase assay, which offers a good balance of sensitivity, throughput, and reduced reliance on hazardous materials compared to radiometric assays.[4][5]

Principle of the Assay

This assay measures the amount of ADP produced as a result of the kinase-mediated phosphorylation of a substrate. The ADP is then enzymatically converted to ATP and pyruvate. The pyruvate is subsequently quantified using a fluorometric probe. The inhibitory potential of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate is determined by its ability to reduce the amount of ADP produced in a dose-dependent manner.[4]

Detailed Experimental Protocol

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The exact composition may need to be optimized for the specific kinase being tested.

  • Kinase Solution: Reconstitute the recombinant kinase in the assay buffer to a working concentration. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Substrate Solution: Dissolve the appropriate peptide or protein substrate in the assay buffer.

  • ATP Solution: Prepare a stock solution of ATP in water and determine its concentration spectrophotometrically. Dilute to the desired working concentration in the assay buffer. The final ATP concentration should ideally be at or below the Km value for the kinase to ensure sensitivity to competitive inhibitors.

  • Test Compound: Prepare a stock solution of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate in 100% DMSO. Create a serial dilution series in DMSO.

2. Assay Procedure (384-well plate format):

  • Add 5 µL of the test compound dilutions or DMSO (vehicle control) to the appropriate wells of a black, flat-bottom 384-well plate.

  • Add 10 µL of the kinase solution to all wells.

  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP.

  • Incubate for the desired reaction time (e.g., 60 minutes) at a controlled temperature (e.e., 30°C).

  • Stop the reaction and detect ADP production by adding 25 µL of the ADP detection reagent.

  • Incubate for 10-20 minutes at room temperature.

  • Read the fluorescence on a compatible plate reader (e.g., λEx = 530 nm / λEm = 590 nm).

3. Data Analysis:

  • Subtract the background fluorescence (wells with no kinase).

  • Normalize the data to the positive (DMSO vehicle) and negative (no kinase or potent inhibitor) controls.

  • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer add_kinase Add Kinase Solution prep_buffer->add_kinase prep_kinase Prepare Kinase Solution prep_kinase->add_kinase prep_substrate Prepare Substrate Solution start_reaction Initiate Reaction (add Substrate/ATP) prep_substrate->start_reaction prep_atp Prepare ATP Solution prep_atp->start_reaction prep_compound Prepare Test Compound Dilutions add_compound Add Compound/DMSO to Plate prep_compound->add_compound add_compound->add_kinase incubate_inhibitor Incubate (Inhibitor Binding) add_kinase->incubate_inhibitor incubate_inhibitor->start_reaction incubate_reaction Incubate (Kinase Reaction) start_reaction->incubate_reaction stop_reaction Stop Reaction & Add Detection Reagent incubate_reaction->stop_reaction read_plate Read Fluorescence stop_reaction->read_plate subtract_bkg Background Subtraction read_plate->subtract_bkg normalize_data Normalize Data subtract_bkg->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: A generalized workflow for an in vitro fluorescence-based kinase assay.

Critical Parameters for Ensuring Assay Reproducibility

Achieving reproducible results requires a deep understanding of the potential sources of variability and implementing strategies to control them.[1][2][3] A cause-and-effect (Ishikawa) diagram is a useful tool for visualizing these factors.

Ishikawa cluster_reagents Reagents cluster_method Method cluster_instrumentation Instrumentation cluster_data_analysis Data Analysis Result Assay Reproducibility Reagents Reagents->Result r1 Kinase Activity/Purity r1->Reagents r2 Substrate Quality r2->Reagents r3 ATP Concentration r3->Reagents r4 Buffer Composition (pH, ions) r4->Reagents r5 Compound Solubility/Purity r5->Reagents r6 DMSO Quality r6->Reagents Method Method->Result m1 Incubation Times m1->Method m2 Incubation Temperatures m2->Method m3 Liquid Handling (pipetting) m3->Method m4 Plate Type m4->Method m5 Order of Reagent Addition m5->Method Instrumentation Instrumentation->Result i1 Plate Reader Calibration i1->Instrumentation i2 Pipette Calibration i2->Instrumentation i3 Incubator Temperature Stability i3->Instrumentation Data_Analysis Data_Analysis->Result d1 Choice of Controls d1->Data_Analysis d2 Normalization Method d2->Data_Analysis d3 Curve Fitting Algorithm d3->Data_Analysis d4 Outlier Identification d4->Data_Analysis

Caption: Cause-and-effect diagram of factors influencing in vitro assay reproducibility.

In-Depth Discussion of Key Factors
  • Reagent Quality and Consistency:

    • Kinase: The activity of the recombinant kinase is paramount. Use a single, well-characterized lot of the enzyme for a study. If a new batch is introduced, it must be validated against the previous one.

    • ATP: The concentration of ATP is a critical determinant of inhibitor potency for ATP-competitive inhibitors. Accurately determine the stock concentration and use a concentration at or near the Kₘ for the kinase to ensure assay sensitivity.

    • Compound: Ensure the purity and identity of the test compound. Poor solubility can lead to artificially low potency. Always note the final DMSO concentration and keep it consistent across all wells, typically ≤1%.

  • Methodological Precision:

    • Liquid Handling: Inaccurate or imprecise pipetting is a major source of error, especially in low-volume formats like 384-well plates. Use calibrated pipettes and consider automated liquid handlers for high-throughput applications.

    • Incubation Times and Temperatures: Kinase reactions are enzymatic and thus sensitive to time and temperature. Use calibrated incubators and precise timing for all incubation steps.

    • Assay Window: The signal-to-background ratio (assay window) should be sufficiently large and consistent. A small but reproducible assay window is acceptable.[6]

  • Instrumentation and Data Analysis:

    • Plate Reader: Ensure the plate reader is properly calibrated and that the correct settings (e.g., excitation/emission wavelengths, gain) are used for each experiment.

    • Controls: Appropriate controls are essential for data interpretation. These include a positive control (e.g., a known inhibitor) and a negative control (e.g., vehicle).[2][3]

    • Data Fitting: Use a consistent and appropriate curve-fitting model. Be mindful of data points that may be outliers and have a clear, pre-defined strategy for handling them.

Comparison with Alternative In Vitro Kinase Assay Formats

While the fluorescence-based assay described is a robust method, other formats are available, each with its own advantages and disadvantages. The choice of assay will depend on the specific research question, available equipment, and throughput requirements.

Assay FormatPrincipleProsCons
Fluorescence-based (ADP detection) Enzymatic conversion of ADP to a fluorescent product.Homogeneous ("mix-and-read"), non-radioactive, good for HTS.[4][6]Can be prone to interference from fluorescent compounds.
Radiometric ([³²P]-ATP) Measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.Considered the "gold standard" for sensitivity and direct measurement.[5][7]Requires handling of radioactive materials, generates radioactive waste, lower throughput.
Luminescence-based (ADP-Glo™) Depletes remaining ATP, then converts ADP to ATP, which is used in a luciferase reaction to produce light.High sensitivity, wide dynamic range, less interference from colored or fluorescent compounds.Can be more expensive, multi-step process.
TR-FRET (e.g., LanthaScreen®) Time-Resolved Fluorescence Resonance Energy Transfer between a labeled antibody that recognizes the phosphorylated substrate and a tracer.Homogeneous, ratiometric measurement reduces some sources of error, good for HTS.Requires specific labeled reagents (antibody, tracer), potential for compound interference.
AlphaScreen®/AlphaLISA® Amplified Luminescent Proximity Homogeneous Assay. Donor and acceptor beads are brought into proximity by a binding event (e.g., antibody binding a phosphorylated substrate), generating a signal.Very high sensitivity, homogeneous.Sensitive to light and oxygen, can have high running costs.

Conclusion and Recommendations

Ensuring the reproducibility of in vitro assay results for a novel compound like Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate is not a matter of simply following a protocol, but of understanding and controlling the variables that can impact the data. We recommend a multi-faceted approach:

  • Thorough Assay Development: Before screening, invest time in optimizing and validating the chosen assay format. Determine the Kₘ of ATP for the kinase, the optimal enzyme and substrate concentrations, and the linear range of the reaction.

  • Standard Operating Procedures (SOPs): Implement detailed SOPs for all aspects of the assay, from reagent preparation to data analysis.[1]

  • Quality Control: Regularly qualify reagents, calibrate equipment, and include appropriate controls in every assay plate. Use control charts to monitor assay performance over time.[2][3]

  • Orthogonal Testing: When possible, confirm key findings using an alternative, orthogonal assay format. For example, an IC50 value determined by a fluorescence-based assay could be confirmed using a radiometric or TR-FRET assay.

By adopting these principles of scientific rigor and attention to detail, researchers can generate high-quality, reproducible in vitro data that provides a solid foundation for advancing promising compounds like Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate through the drug discovery pipeline.

References

  • In vitro NLK Kinase Assay. PMC - NIH.
  • How to Develop Effective in vitro Assays for Early Drug Discovery.
  • In vitro kinase assay. Bio-protocol.
  • Protocol for Invitro Kinase Assay. Unknown Source.
  • In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Toxicology.
  • How do you ensure robust, reliable, and reproducible results?. In Vitro Technologies.
  • Resources for Developing Reliable and Reproducible In Vitro Toxicological Test Methods. ACS Chemical Health & Safety.
  • Kinase Assay Kit. Sigma-Aldrich.
  • Alk-IN-6 In Vitro Kinase Assay: A Technical Guide. Benchchem.
  • Resources for developing reliable and reproducible in vitro toxicological test methods. PMC - NIH.

Sources

Validation

comparative structural analysis of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate using X-ray crystallography

Introduction In the landscape of rational drug design, the geometric and electronic pre-organization of small molecules dictates their binding affinity and selectivity. Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of rational drug design, the geometric and electronic pre-organization of small molecules dictates their binding affinity and selectivity. Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate (ECIAP) represents a highly specialized scaffold merging a 1H-indazol-3-amine pharmacophore—a privileged motif in potent kinase inhibitors targeting FGFR and RIP2[1][2]—with a cyanoacrylate moiety.

The cyanoacrylate functional group acts as a "push-pull" alkene system, profoundly influencing the molecule's electron distribution and conformational rigidity[3]. This guide provides a comprehensive, comparative structural analysis of ECIAP using single-crystal X-ray diffraction (SCXRD), contrasting its crystallographic behavior with non-cyano and aliphatic alternatives to elucidate its value in structure-based drug design.

Self-Validating Crystallographic Methodology

To accurately capture the delicate intra- and intermolecular hydrogen bonding networks of ECIAP, a rigorous, self-validating SCXRD protocol must be employed. The following methodology ensures high-resolution electron density mapping while minimizing thermal artifacts.

Step-by-Step SCXRD Protocol
  • Solvent Screening & Crystallization : Dissolve 50 mg of ECIAP in 2 mL of a 1:1 mixture of ethyl acetate and ethanol. Allow slow evaporation at 298 K over 5-7 days.

    • Causality: Slow evaporation ensures the thermodynamic product (the Z-isomer) crystallizes without the defect-inducing rapid precipitation that plagues push-pull enamines.

  • Crystal Mounting : Select a crystal of optimal dimensions (e.g., 0.15 × 0.10 × 0.08 mm) under polarized light and mount it on a MiTeGen loop using perfluoropolyether oil.

    • Causality: The oil prevents dehydration and acts as a cryoprotectant during sudden temperature drops.

  • Data Collection : Transfer to a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and cool to 150 K using a nitrogen cryostream.

    • Causality: Collecting data at 150 K significantly reduces thermal atomic displacement parameters (ADPs), allowing for the precise localization of hydrogen atoms involved in critical H-bonding networks.

  • Integration & Absorption Correction : Process raw frames using integration software (e.g., SADABS).

    • Causality: Corrects for the anisotropic absorption of X-rays by the crystal lattice, ensuring highly accurate structure factors ( F2 ).

  • Structure Solution & Refinement : Solve the phase problem using direct methods (SHELXT) and refine the structure using SHELXL[4] integrated within the Olex2 graphical user interface[5][6].

    • Causality: Olex2 provides a self-validating environment to model anisotropic displacement and seamlessly assign hydrogen atoms via a riding model, culminating in a rigorous checkCIF validation.

Workflow A 1. Crystal Growth (Slow Evaporation) B 2. X-Ray Diffraction (Mo Kα, 150K) A->B C 3. Data Integration (SADABS) B->C D 4. Structure Solution (Direct Methods) C->D E 5. Refinement (Olex2 / SHELXL) D->E F 6. Validation (checkCIF) E->F

Fig 1. Self-validating X-ray crystallography workflow for structural determination.

Comparative Structural Data Analysis

To isolate the structural impact of the cyano group and the indazole ring, we compare the crystallographic parameters of ECIAP against two reference compounds:

  • EIAP (Ethyl 3-(1H-indazol-3-ylamino)prop-2-enoate): The direct non-cyano analogue.

  • MACA (Methyl 3-amino-2-cyanoacrylate): A baseline aliphatic cyanoacrylate[3].

Table 1: Crystallographic and Conformational Parameters
ParameterECIAP (Target Molecule)EIAP (Non-Cyano Analogue)MACA (Aliphatic Baseline)
Olefinic C=C Length (Å) 1.3881.3451.385
Dominant Configuration Z-isomer (Locked)E / Z dynamic mixtureZ-isomer
Intramolecular H-Bond N-H...O=C (2.10 Å)Weak/AbsentN-H...O=C (2.15 Å)
Intermolecular Network Indazole N-H...N≡CIndazole N-H...O=CN-H...N≡C
Enamine Planarity < 5° (Highly planar)~ 25° (Twisted)< 5° (Planar)

Mechanistic Causality of Conformational Preferences

The data in Table 1 reveals stark differences driven by the electronic properties of the substituents.

The Push-Pull Effect: In ECIAP and MACA, the strongly electron-withdrawing cyano group pulls electron density from the electron-donating indazole amino group across the alkene bridge. This "push-pull" resonance delocalization elongates the nominal C=C double bond (giving it partial single-bond character at ~1.388 Å compared to a standard 1.34 Å isolated double bond)[3].

Conformational Locking: Despite the elongated C=C bond theoretically allowing for easier rotation, ECIAP locks rigidly into a Z-configuration. This is causally linked to the ester carbonyl oxygen, which serves as a potent hydrogen-bond acceptor for the exocyclic secondary amine, forming a highly stable 6-membered pseudo-ring[7][8]. In contrast, the non-cyano analogue (EIAP) lacks this extreme electronic polarization, resulting in a twisted geometry and a mixture of isomers.

Lattice Packing: The indazole ring in ECIAP acts as a critical secondary hydrogen-bond donor. While the exocyclic amine is occupied intramolecularly, the indazole N-H donates to the cyano nitrogen of adjacent molecules, creating a robust, highly ordered 3D lattice[8].

Mechanism N1 ECIAP Scaffold N2 Push-Pull Alkene (Elongated C=C) N1->N2 N3 Indazole N-H (H-Bond Donor) N1->N3 N4 Cyano Group (Electron Sink) N1->N4 N5 Ester Carbonyl (H-Bond Acceptor) N1->N5 N6 Intramolecular N-H...O (Z-Isomer Lock) N3->N6 Donates N7 Intermolecular N-H...N (Lattice Packing) N3->N7 Donates N4->N7 Accepts N5->N6 Accepts

Fig 2. Mechanistic logic of intra- and intermolecular H-bonding networks in ECIAP.

Implications for Drug Development

In kinase drug discovery, the 1H-indazol-3-amine scaffold is a privileged hinge-binder, inserting deeply into the ATP-binding pocket[1][2]. The integration of the cyanoacrylate bridge in ECIAP restricts the conformational degrees of freedom before the molecule even enters the binding site.

By pre-organizing the molecule into a rigid, planar Z-configuration via intramolecular hydrogen bonding, the entropic penalty typically associated with binding is drastically reduced. Furthermore, the cyano group can act as a targeted Michael acceptor for covalent inhibition or as a strong hydrogen-bond acceptor for solvent-exposed residues, offering a distinct advantage over its flexible, non-cyano counterparts.

References

  • Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL:[Link]

  • Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Methyl 3-amino-2-cyanoacrylate Source: Acta Crystallographica Section E: Crystallographic Communications URL:[Link]

  • 2-Ethoxyethyl (Z)-2-cyano-3-[(N-phenylcarbamoyl)amino]prop-2-enoate Source: PubMed Central (PMC) / Acta Crystallographica Section E URL:[Link]

  • Recent Advances in the Pesticide Activities of 2-Cyanoacrylate Derivatives Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate
Reactant of Route 2
Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate
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